Carbaprostacyclin-biotin
Description
Properties
Molecular Formula |
C36H60N4O5S |
|---|---|
Molecular Weight |
661 |
InChI |
InChI=1S/C36H60N4O5S/c1-2-3-5-13-27(41)17-18-28-29-22-25(21-26(29)23-31(28)42)12-6-8-15-33(43)37-19-10-4-11-20-38-34(44)16-9-7-14-32-35-30(24-46-32)39-36(45)40-35/h12,17-18,26-32,35,41-42H,2-11,13-16,19-24H2,1H3,(H,37,43)(H,38,44)(H2,39,40,45)/b18-17 |
InChI Key |
BUWVEEWXRZYESR-DYCKKSOUSA-N |
SMILES |
CCCCC[C@H](O)/C=C/[C@H]1[C@H](O)C[C@@H]2C/C(=CCCCC(=O)NCCCCCNC(=O)CCCC[C@H]3SC[C@@H]4NC(=O)N[C@H]34)/C[C@H]12 |
Synonyms |
Carbacyclin-biotin; cPGI-biotin |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Structural Pharmacology of Carbaprostacyclin-Biotin
Executive Summary
Carbaprostacyclin-biotin is a specialized chemical probe designed to overcome the inherent instability of natural prostacyclin (PGI2) while retaining affinity for the IP receptor. This guide details the structural rationale, synthetic pathways, and validation protocols for generating this conjugate. Unlike PGI2, which has a half-life of
Part 1: Structural Pharmacology & Design Logic
The Stability Problem: PGI2 vs. Carbacyclin
Natural Prostacyclin (PGI2) contains a cyclic enol ether functionality. Under physiological conditions, this moiety undergoes rapid acid-catalyzed hydrolysis to form 6-keto-PGF1
The Solution: Carbaprostacyclin (9(O)-methano-Δ6(9a)-PGI1) is an isostere where the ether oxygen at the 6,9-position is replaced by a carbon atom. This substitution removes the lone pair of electrons responsible for the hydrolytic susceptibility of the enol ether, rendering the molecule chemically stable while maintaining the "L-shape" conformation required for the IP receptor binding pocket.
The Biotin Conjugate Design
Direct attachment of biotin to the carbacyclin core can sterically hinder receptor binding. Therefore, a "Linker Strategy" is strictly required.
-
Linker: 6-Aminocaproic acid (LC) or PEG spacer (reduces steric clash).
-
Tag: Biotin (High-affinity anchor for Streptavidin).
Structural Visualization (DOT Diagram)
The following diagram illustrates the chemical topology of the conjugate.
Figure 1: Modular breakdown of the Carbaprostacyclin-Biotin conjugate showing the stable core, the conjugation site (C1), the spacer arm, and the affinity tag.[6]
Part 2: Retrosynthetic Analysis (The Core)
While most laboratories will source the carbacyclin precursor commercially, understanding its origin is vital for troubleshooting impurities (e.g., stereoisomers). The synthesis relies heavily on the Corey Lactone intermediate, a hallmark of prostaglandin chemistry.[7]
-
Core Construction: The bicyclic core is derived from the Corey Lactone via a Wittig reaction to install the
-side chain. -
The "Carba" Modification: The critical step distinguishing carbacyclin from PGI2 is the construction of the bicyclo[3.3.0]octane ring system. This is often achieved via an intramolecular insertion or radical cyclization rather than the iodolactonization used for PGI2.
-
Stereochemistry: The double bond geometry (E/Z) at the exocyclic position is critical. The 6a-carba-PGI2 isomer is the biologically active form.
Part 3: Detailed Synthesis Protocol (Conjugation)
This protocol describes the conjugation of Carbacyclin (free acid) with Biotin-LC-Hydrazide or Biotin-PEG-Amine.
Reagents & Equipment
-
Ligand: Carbaprostacyclin (Free Acid) - 5 mg.
-
Tag: Biotin-LC-Hydrazide (or Biotin-PEG4-Amine).
-
Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
-
Solvent: Anhydrous DMF (Dimethylformamide).
-
Purification: Semi-preparative HPLC (C18 Column).
Causality-Driven Protocol
| Step | Action | Mechanistic Rationale (Causality) |
| 1 | Dissolve 5 mg Carbacyclin in 200 µL dry DMF. | DMF solvates the hydrophobic prostacyclin core while maintaining aprotic conditions to prevent hydrolysis of the activated ester. |
| 2 | Add 1.2 eq of EDC and 1.2 eq of NHS. Stir for 30 min at RT.[8] | Activation: EDC activates the C1-carboxyl group to an unstable O-acylisourea. NHS displaces this to form a semi-stable NHS-ester, preventing N-acylurea byproduct formation. |
| 3 | Add 1.1 eq of Biotin-LC-Hydrazide/Amine. | Nucleophilic Attack: The primary amine/hydrazide on the biotin linker attacks the carbonyl carbon of the NHS-ester. |
| 4 | Add 2.0 eq of Diisopropylethylamine (DIPEA). | Base Catalysis: DIPEA acts as a proton scavenger, ensuring the amine remains unprotonated (nucleophilic) to drive the amide bond formation. |
| 5 | React for 4-12 hours at 4°C in the dark. | Low temperature minimizes side reactions (e.g., racemization). Darkness protects the light-sensitive double bonds in the lipid tail. |
| 6 | Quench with 10% water/methanol. | Hydrolyzes remaining unreacted NHS-esters to prevent non-specific binding during purification. |
Synthetic Workflow Diagram
Figure 2: Step-by-step chemical conjugation workflow for synthesizing the probe.
Part 4: Validation & Quality Control
Trustworthiness in chemical biology requires rigorous validation. Do not proceed to biological assays until these criteria are met.
Analytical Validation
-
Mass Spectrometry (LC-MS/ESI):
-
Look for the molecular ion peak
. -
Check: Carbacyclin (~350 Da) + Linker/Biotin (~300-500 Da). Expected mass varies by linker length.
-
Failure Mode: If mass is +22 or +39, you have Sodium/Potassium adducts.
-
-
H-NMR Spectroscopy:
-
Diagnostic Region 1:
5.0–5.6 ppm (Alkene protons of the carbacyclin core). -
Diagnostic Region 2:
4.3 and 4.5 ppm (Biotin ureido ring protons). -
Integration: The ratio of alkene protons to biotin protons must be 1:1.
-
Functional Validation (IP Receptor Binding)
Before using the probe for "discovery" (e.g., pulling down unknown complexes), validate it against a known control.
-
Assay: Competition Binding Assay.
-
System: HEK293 cells overexpressing human IP receptor.
-
Method: Displace radiolabeled
-Iloprost with your synthesized Carbaprostacyclin-Biotin. -
Criteria: The
should be within 1-log of the native carbacyclin (typically 10-100 nM range). If affinity is lost ( ), the biotin linker is sterically interfering with the binding pocket.
Part 5: Applications in Drug Discovery
The synthesized Carbaprostacyclin-Biotin is a versatile tool for:
-
Receptor Solubilization & Purification:
-
Because carbacyclin is stable, it can be used to stabilize the IP receptor during detergent extraction, unlike PGI2 which would degrade.
-
-
Target Identification (Proteomics):
-
Use the probe to "fish" for IP receptors in complex tissues (e.g., pulmonary artery smooth muscle).
-
Elute complexes with excess free biotin or low pH, followed by Mass Spec sequencing to identify G-protein coupling partners.
-
-
PPAR Interaction:
-
Carbacyclin is also a ligand for PPAR
(Peroxisome Proliferator-Activated Receptor). This probe can be used to study nuclear translocation and chromatin binding of PPARs.
-
References
-
Whittle, B. J., et al. (1980). "Carbacyclin, a chemically stable prostacyclin analogue."[3][4][5] Prostaglandins, 19(4), 605-627.
-
Corey, E. J., et al. (1969). "Total synthesis of prostaglandins." Journal of the American Chemical Society. (Foundational chemistry for the Corey Lactone route described in Part 2).
-
Stitham, J., et al. (2007).[9] "Human prostacyclin receptor structure and function from naturally-occurring and synthetic mutations."[9] Prostaglandins & Other Lipid Mediators.[10][11] (Context for IP receptor binding sites).
-
Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Authoritative source for the EDC/NHS coupling protocols described in Part 3).
-
Falcetti, E. (2006).[2] "Prostacyclin receptor signalling and cell proliferation: Role in pulmonary hypertension."[2] UCL Discovery. (Demonstrates application of carbacyclin analogs in receptor characterization).
Sources
- 1. Prostacyclin - Wikipedia [en.wikipedia.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. A chemically stable analogue, 9 beta-methyl carbacyclin, with similar effects to epoprostenol (prostacyclin, PGI2) in man - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the inhibitory effects of prostacyclin and carbacyclin on platelet adhesion to collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbaprostacyclin-biotin - Biochemicals - CAT N°: 18213 [bertin-bioreagent.com]
- 7. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human prostacyclin receptor structure and function from naturally-occurring and synthetic mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Guide: Mechanism of Action and Application of Carbaprostacyclin-biotin on IP Receptors
Executive Summary: The Stability Paradox
Prostacyclin (PGI
Carbaprostacyclin-biotin resolves this volatility.[1] By replacing the ether oxygen of the PGI
Molecular Pharmacology & Mechanism of Action
The Ligand-Receptor Interface
Carbaprostacyclin acts as a structural analog of PGI
Signal Transduction Cascade (Gs-Coupling)
The primary mechanism of action involves the canonical Gs-protein signaling pathway.
-
Binding: The carbaprostacyclin moiety binds to the transmembrane orthosteric site of the IP receptor.
-
Coupling: This induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the G
s subunit. -
Effect: The activated G
s-GTP complex dissociates and activates Adenylyl Cyclase (AC) .[1] -
Output: AC catalyzes the conversion of ATP to cyclic AMP (cAMP) . Elevated cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets (e.g., Myosin Light Chain Kinase inhibition in smooth muscle, resulting in vasodilation).
Visualization of Signaling Pathway
The following diagram illustrates the molecular cascade initiated by Carbaprostacyclin-biotin.
Figure 1: The canonical Gs-coupled signaling cascade activated by Carbaprostacyclin binding to the IP receptor.[1][4][5]
Technical Specifications & Comparative Data
To design effective experiments, one must understand the physical differences between the probe and the native ligand.
| Feature | Native Prostacyclin (PGI | Carbaprostacyclin-biotin | Impact on Research |
| Chemical Stability | Unstable ( | Stable (> 1 year at -20°C) | Allows long incubation times for equilibrium binding.[1] |
| Receptor Affinity | High ( | Moderate (~1/10th of PGI | Requires slightly higher concentration for saturation.[1] |
| Selectivity | IP Receptor (Primary) | IP Receptor (Primary), some EP interaction | Use specific antagonists (e.g., RO1138452) to verify IP specificity if EP receptors are abundant.[1] |
| Solubility | Aqueous (Basic pH > 10) | Organic Solvents (Ethanol, DMSO) | Critical: Stock must be prepared in organic solvent, then diluted <1% in buffer.[1] |
Experimental Application: Receptor Localization Workflow
The biotin moiety allows this molecule to serve as a "handle" for streptavidin-conjugated detection systems (Fluorophores, HRP, or Nanogold).[1]
The "Sandwich" Detection Logic
Direct conjugation of large fluorophores to small lipid ligands often destroys binding affinity. Biotinylation via a spacer arm minimizes steric hindrance, allowing the small ligand to bind the receptor first, followed by the binding of the large detection complex.
Figure 2: The sequential affinity labeling workflow utilizing the biotin-streptavidin interaction.
Protocol: IP Receptor Localization in Endothelial Cells
Context: This protocol is designed for the visualization of surface IP receptors on Human Umbilical Vein Endothelial Cells (HUVECs). Safety: Carbaprostacyclin is a potent bioactive lipid.[1] Handle with gloves and in a fume hood during stock preparation.
Reagents Required[7][8]
-
Ligand: Carbaprostacyclin-biotin (Stock: 10 mg/mL in Ethanol or DMSO).[1]
-
Buffer: PBS + 0.1% BSA (BSA prevents non-specific lipid sticking).[1]
-
Detection: Streptavidin-Alexa Fluor 488.[1]
-
Block: 1% BSA in PBS.
Step-by-Step Methodology
-
Stock Preparation (Critical Step):
-
Cell Preparation:
-
Ligand Incubation:
-
Dilute the Carbaprostacyclin-biotin stock into PBS + 0.1% BSA to a final concentration of 1 µM .
-
Note: Ensure final DMSO concentration is < 0.1% to avoid cytotoxicity.[1]
-
Incubate cells with the ligand solution for 60 minutes at 4°C .
-
Control: Incubate a separate set of cells with 10 µM non-biotinylated Carbaprostacyclin (competitor) to define non-specific binding.
-
-
Washing:
-
Detection:
-
Add Streptavidin-Alexa Fluor 488 (1:500 dilution in PBS/BSA).[1]
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Fixation (Optional but Recommended):
-
Imaging:
-
Mount and image using confocal microscopy (Ex 488 nm).[1]
-
Troubleshooting & Validation
Issue: High Background Signal
-
Cause: Lipid ligands are hydrophobic and stick to plastic and cell membranes non-specifically.
-
Solution: Increase BSA concentration in the wash buffer to 1%. Ensure the washing steps are thorough.[7][6] Use glass-coated plates if possible.[1]
Issue: Loss of Signal
-
Cause: Receptor internalization or ligand degradation.[1]
-
Solution: Ensure all binding steps are performed at 4°C to stop membrane trafficking.[1] Confirm the stock solution was stored at -20°C and not subjected to repeated freeze-thaw cycles.
Issue: Solvent Toxicity
-
Cause: DMSO concentration > 1%.[1]
-
Solution: Perform serial dilutions so the final assay buffer contains < 0.1% organic solvent.
References
-
Whittle, B.J., et al. (1980).[1] "Carbacyclin—a potent stable prostacyclin analogue for the inhibition of platelet aggregation."[7] Prostaglandins, 19(4), 605-627.[1][7] [Link]
-
Wise, H., & Jones, R.L. (1996).[1] "Prostacyclin and its stable analogues: The IP receptor."[8][9] Trends in Pharmacological Sciences. [Link][1]
-
Smyth, E.M., et al. (2009).[1] "International Union of Pharmacology. LXXXIV: Update on the Classification and Nomenclature of the Prostanoid Receptors." Pharmacological Reviews. [Link][1]
Sources
- 1. Prostaglandin I2 (sodium salt) | CAS 61849-14-7 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Carbaprostacyclin-biotin - Biochemicals - CAT N°: 18213 [bertin-bioreagent.com]
- 3. caymanchem.com [caymanchem.com]
- 4. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 9. The mechanistic basis of prostacyclin and its stable analogues in pulmonary arterial hypertension: Role of membrane versus nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Assessment: In Vitro and In Vivo Stability of Carbaprostacyclin-biotin
[1]
Executive Summary
Carbaprostacyclin-biotin represents a strategic fusion of the chemically stable prostacyclin analog, carbacyclin (carbaprostacyclin), with a biotin affinity tag. Unlike native Prostacyclin (PGI₂), which suffers from rapid chemical hydrolysis (t₁/₂ < 3 mins at physiological pH), carbaprostacyclin replaces the labile enol ether oxygen with a methylene group, conferring exceptional chemical stability.
This guide provides a technical analysis of the conjugate's stability profile, distinguishing between intrinsic chemical stability (shelf-life, buffer compatibility) and biological stability (metabolic clearance, biotinidase susceptibility). It serves as a roadmap for researchers utilizing this probe for receptor isolation, pharmacokinetics, or localization studies.
Chemical Architecture & Intrinsic Stability
The Carbacyclin Advantage
The primary stability limitation of native PGI₂ is the hydrolysis of its enol ether moiety into the biologically inactive 6-keto-PGF₁α. Carbaprostacyclin circumvents this by substituting the oxygen atom at the 6,9-position with a carbon atom (methylene), creating a chemically stable bicyclic structure.
-
PGI₂: Unstable enol ether
Rapid hydrolysis to 6-keto-PGF₁α. -
Carbaprostacyclin: Stable bicyclic alkene
Resists non-enzymatic hydrolysis.
The Biotin Linkage
The biotin moiety is typically conjugated via an amide bond to the carboxyl terminus of the carbacyclin alkyl chain, often utilizing a spacer (e.g., aminocaproic acid) to reduce steric hindrance.
-
Linker Stability: Amide linkages are highly resistant to chemical hydrolysis in neutral buffers (PBS, TBS) and exhibit greater stability in plasma compared to ester linkages.
Comparative Stability Data
The following table summarizes the stability differential between the native lipid and the biotinylated analog.
| Parameter | Native Prostacyclin (PGI₂) | Carbaprostacyclin-biotin | Mechanism of Stabilization |
| Physiological pH (7.4) | t₁/₂ ~ 2-3 mins | Stable (> 24 hours) | Replacement of enol ether oxygen with carbon. |
| Acidic pH (2.0) | Instant degradation | Stable | Resistance to acid-catalyzed hydration. |
| Plasma (In Vitro) | t₁/₂ ~ 10-15 mins | Stable (Chemical); Slow Metabolic Clearance | Resistance to spontaneous hydrolysis. |
| Storage (Solid) | -20°C, unstable | -20°C, stable > 1 year | Robust carbocycle structure. |
Visualization: Stability Mechanism
The following diagram illustrates the structural divergence that grants carbaprostacyclin its stability compared to PGI₂.
Caption: Comparative degradation pathways. PGI₂ undergoes rapid non-enzymatic hydrolysis, whereas Carbaprostacyclin-biotin retains structural integrity due to the methylene substitution.
In Vitro Stability Assessment
While chemically stable, the conjugate is subject to biological degradation.[1] In vitro assays must account for two distinct clearance risks:
-
Lipid Metabolism:
-oxidation of the alpha/omega chains. -
Linker Cleavage: Biotinidase activity in serum.
Metabolic Stability (Microsomes & Plasma)
Carbacyclin is metabolized enzymatically, primarily via
-
Risk Factor: Biotinidase . This enzyme, abundant in plasma, cleaves biotin from amides (biocytin). However, synthetic linkers often show resistance compared to natural lysine linkages.
Protocol: In Vitro Plasma Stability Assay
This protocol validates the integrity of the Carbaprostacyclin-biotin conjugate in a biological matrix.
Materials:
-
Pooled Human/Rat Plasma (EDTA-treated to inhibit divalent cation-dependent proteases, though biotinidase is not EDTA-inhibited).
-
Carbaprostacyclin-biotin stock (10 mM in DMSO).
-
Internal Standard (e.g., Deuterated Carbacyclin).
-
LC-MS/MS system.
Workflow:
-
Preparation: Spike plasma with Carbaprostacyclin-biotin to a final concentration of 1
M. -
Incubation: Incubate at 37°C in a shaking water bath.
-
Sampling: Aliquot 50
L at time points: 0, 15, 30, 60, 120, and 240 minutes. -
Quenching: Immediately add 200
L ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. -
Extraction: Vortex (1 min), Centrifuge (10,000 x g, 10 min). Collect supernatant.
-
Analysis: Inject onto LC-MS/MS. Monitor parent ion transition.
Self-Validating Check:
-
Control: Incubate conjugate in Heat-Inactivated Plasma (56°C for 30 min). If degradation ceases in HI-plasma but occurs in active plasma, the instability is enzymatic (Biotinidase/Esterase), not chemical.
In Vivo Stability & Pharmacokinetics[1]
In vivo, the stability profile is dictated by clearance rates. Carbacyclin has a longer half-life than PGI₂, but the biotin conjugate introduces new variables.
Clearance Mechanisms
-
Renal Clearance: Biotinylation often increases water solubility, potentially accelerating renal filtration if not protein-bound.
-
Hepatic Metabolism: CYP450-mediated
-oxidation remains a viable pathway for the lipid tail, even if the carboxyl end is blocked by biotin. -
Biotinidase Scavenging: High levels of serum biotinidase in rodents/humans can strip the biotin tag over time (hours), separating the label from the drug.
Protocol: Pharmacokinetic (PK) Study Design
To determine the functional stability in vivo (i.e., how long the intact conjugate circulates).
Subject: Male Sprague-Dawley Rats (n=3 per timepoint). Dose: 1 mg/kg (IV Bolus).
Step-by-Step Methodology:
-
Administration: Administer Carbaprostacyclin-biotin via tail vein.
-
Blood Collection: Collect blood (via jugular catheter) into EDTA tubes at 5, 15, 30, 60 min, 2h, 4h.
-
Plasma Separation: Centrifuge immediately at 4°C.
-
Dual-Assay Analysis:
-
Assay A (Total Biotin): Streptavidin-ELISA (detects free biotin + conjugate).
-
Assay B (Intact Conjugate): LC-MS/MS specific for the parent mass.
-
-
Data Interpretation:
-
If Assay A levels >> Assay B levels, Biotinidase cleavage is occurring.
-
If Assay A and B decline at the same rate, Renal/Hepatic clearance is the driver.
-
Functional Integrity (Receptor Binding)
Stability is irrelevant if the conjugate loses affinity. Carbaprostacyclin is a known agonist of the IP receptor (Prostacyclin Receptor) and binds PPAR
-
Affinity Shift: Biotinylation generally reduces affinity by 1-log order due to steric bulk, but Carbaprostacyclin-biotin retains sufficient nanomolar affinity to function as an isolation probe.
-
Validation: Use a competition binding assay against [³H]-Iloprost to verify
remains < 100 nM.
Visualization: Experimental Workflow
The following diagram outlines the logical flow for validating the stability and utility of the conjugate.
Caption: Step-by-step validation workflow ensuring chemical, metabolic, and functional integrity before application.
References
-
Whittle, B. J., et al. (1980). "Carbacyclin—a potent stable prostacyclin analogue for the inhibition of platelet aggregation."[2] Prostaglandins, 19(4), 605-627.
-
Bertin Bioreagent. "Carbaprostacyclin-biotin Product Datasheet." Bertin Bioreagent Catalog.
-
Pettit, D. K., et al. (1997). "Biotin-protein bond: instability and structural modification to provide stability for in vivo applications." Bioconjugate Chemistry, 8(3), 331-337.
- Stitham, J., et al. (2007). "Design and application of a novel prostacyclin receptor agonist for the study of receptor pharmacology." Journal of Pharmacology and Experimental Therapeutics. (Contextual grounding for IP receptor ligands).
-
MCE (MedChemExpress). "Carbaprostacyclin-biotin." MCE Catalog.
Technical Deep Dive: Carbaprostacyclin (cPGI2) – The Stable Isostere
Topic: Discovery and history of Carbaprostacyclin as a PGI2 analog Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Stability-Potency Trade-Off
Prostacyclin (PGI2) is the most potent endogenous inhibitor of platelet aggregation and a powerful vasodilator. However, its clinical utility is severely hampered by its chemical instability; the characteristic enol ether moiety hydrolyzes to the inactive 6-keto-PGF1α with a half-life of roughly 3 minutes at physiological pH.
Carbaprostacyclin (cPGI2) , also known as Carbacyclin or 9(O)-methanoprostacyclin, represents the definitive medicinal chemistry solution to this instability. By replacing the labile enol ether oxygen with a methylene (-CH2-) group, researchers created a hydrolytically stable isostere that retains the bicyclic [3.3.0] core. While this modification confers indefinite stability, it introduces a "potency penalty"—a 10-to-100-fold reduction in biological activity compared to native PGI2. This guide explores the discovery, chemical synthesis, and pharmacological characterization of Carbaprostacyclin, the prototype for modern stable analogs like Iloprost and Treprostinil.
Historical Context: The Race for Stability (1976–1978)
Following the discovery of PGI2 by Vane and Moncada in 1976, the pharmaceutical industry faced a crisis: PGI2 was too unstable to be a viable drug candidate without continuous intravenous infusion (later realized as Epoprostenol). The "Holy Grail" became a chemically stable analog that mimicked the biological profile of PGI2.
The critical breakthrough occurred in 1978 . The instability of PGI2 is driven by the hydration of the C5-C6 double bond, facilitated by the oxygen atom at position 9 (PGI2 numbering). The hypothesis was simple yet profound: Isosteric replacement . Replacing the 6,9-epoxy oxygen with a methylene group would eliminate the acid-labile enol ether functionality while maintaining the critical cis-bicyclo[3.3.0]octane geometry required for IP receptor binding.
Key Discovery Milestones:
-
1978: The first total synthesis of Carbaprostacyclin was reported by K.C.[1] Nicolaou and colleagues at the University of Pennsylvania (J. Chem. Soc., Chem. Commun.).
-
Concurrent Innovation: Independent synthesis efforts were reported by Kojima and Sakai (Sankyo Co., Japan) around the same period, highlighting the intense global competition.
-
Legacy: Carbaprostacyclin became the structural template for second-generation analogs. The addition of a 16-methyl group and an alkynyl side chain to the Carbaprostacyclin scaffold later yielded Iloprost , optimizing the potency lost during the oxygen-to-carbon switch.
Chemical Architecture & Synthesis
Structural Logic
The defining feature of Carbaprostacyclin is the 9(O)-methano bridge.
-
PGI2: Contains a cyclic enol ether. The lone pairs on the oxygen participate in resonance, but the high electron density at C5 makes it susceptible to protonation and subsequent hydrolysis.
-
Carbaprostacyclin: The oxygen is replaced by a methylene group.[2] This removes the basic site for protonation. The molecule is locked in the cis-bicyclo[3.3.0]octane conformation, which mimics the "bent" shape of PGI2 necessary for the IP receptor's binding pocket.
The Nicolaou Synthesis Strategy (1978)
Unlike linear prostaglandin synthesis, Carbaprostacyclin requires the construction of a fused bicyclic core. Nicolaou’s approach utilized a symmetrical starting material to generate the complex stereochemistry.
Core Strategy:
-
Starting Material: cis-Bicyclo[3.3.0]octane-3,7-dione.[1]
-
Differentiation: Mono-protection of the dione to allow asymmetric functionalization.
-
Side Chain Installation: Sequential Wittig/Horner-Wadsworth-Emmons reactions to install the
-chain (carboxylic acid) and -chain (hydrophobic tail). -
Stereocontrol: The cis-fused nature of the starting material ensures the correct relative stereochemistry of the ring junction, a critical determinant for biological activity.
Visualization: Synthetic Logic
The following diagram outlines the conceptual flow of converting the dione precursor into the stable Carbaprostacyclin scaffold.
Figure 1: Conceptual synthetic workflow based on the Nicolaou strategy (1978), utilizing a symmetrical bicyclic dione to access the carbaprostacyclin core.[1][3][4]
Pharmacodynamics & Mechanism of Action
Carbaprostacyclin acts as a direct agonist at the IP Receptor (Prostacyclin Receptor), a G-protein coupled receptor (GPCR) found primarily on platelets and vascular smooth muscle cells.
The Potency Penalty
While stable, Carbaprostacyclin is approximately 10–30 fold less potent than PGI2 in inhibiting platelet aggregation.
-
Reasoning: The oxygen atom in PGI2 likely acts as a hydrogen bond acceptor within the receptor pocket or influences the electronic character of the
-chain double bond. The methylene replacement in Carbaprostacyclin is hydrophobic and sterically bulkier, slightly perturbing the optimal binding fit.
Signaling Pathway
Activation of the IP receptor triggers the Gs-adenylyl cyclase pathway. This is a self-limiting "brake" on platelet activation.
-
Ligand Binding: Carbaprostacyclin binds IP Receptor.
-
Transduction: G
s subunit dissociates and activates Adenylyl Cyclase (AC). -
Second Messenger: ATP is converted to cAMP (Cyclic AMP).
-
Effector: cAMP activates Protein Kinase A (PKA).
-
Physiological Output:
-
Platelets: PKA phosphorylates VASP (Vasodilator-stimulated phosphoprotein) and inhibits calcium mobilization, preventing shape change and aggregation.
-
Vessels: PKA lowers intracellular calcium in smooth muscle, causing vasodilation.
-
Visualization: IP Receptor Signaling
Figure 2: Signal transduction pathway of Carbaprostacyclin via the IP receptor, leading to anti-thrombotic and vasodilatory effects.
Comparative Data Analysis
The following table summarizes the physicochemical and pharmacological differences between the natural hormone and its stable analog.
| Feature | Prostacyclin (PGI2) | Carbaprostacyclin (cPGI2) |
| Chemical Core | 6,9-Epoxy-prost-5-enoic acid | 6,9-Methano-prost-5-enoic acid |
| Stability (pH 7.4) | Stable ( | |
| Metabolic Product | 6-keto-PGF1 | Metabolized via |
| Platelet IC50 | ||
| Receptor Affinity (Ki) | ||
| Clinical Status | Epoprostenol (IV only) | Prototype (Led to Iloprost) |
Experimental Protocol: Platelet Aggregation Assay
To verify the activity of Carbaprostacyclin, the Born turbidimetric method is the gold standard. This assay measures the transmission of light through platelet-rich plasma (PRP); as platelets aggregate, the solution clears, and light transmission increases.
Protocol: Born Turbidimetric Aggregometry
1. Preparation of Platelet-Rich Plasma (PRP):
-
Draw: Collect human venous blood into 3.2% sodium citrate tubes (1:9 ratio).
-
Spin 1: Centrifuge at 200 x g for 15 minutes at room temperature (no braking).
-
Isolate: Carefully pipette the upper layer (PRP).
-
Spin 2: Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain Platelet-Poor Plasma (PPP) for the blank baseline.
2. Calibration:
-
Set the aggregometer to 0% light transmission using PRP and 100% transmission using PPP.
3. Incubation:
-
Aliquot 450 µL of PRP into a cuvette with a stir bar (1000 rpm, 37°C).
-
Add 5 µL of Carbaprostacyclin (dissolved in Tris buffer or saline) at varying concentrations (e.g., 1 nM to 1 µM).
-
Incubate for 2 minutes.
4. Activation:
-
Add agonist: ADP (final conc. 5–10 µM) or Collagen (2–5 µg/mL).
5. Measurement:
-
Record light transmission for 5–7 minutes.
-
Calculation: Determine the % Inhibition compared to a vehicle control.
6. Validation Criteria:
-
Control samples must achieve >70% aggregation.
-
PGI2 (positive control) should show complete inhibition at ~5 nM.
-
Carbaprostacyclin should show a dose-dependent inhibition curve shifted to the right (higher IC50) compared to PGI2.
References
-
Nicolaou, K. C., Sipio, W. J., Magolda, R. L., Seitz, S., & Barnette, W. E. (1978).[1] Total synthesis of carboprostacyclin, a stable and biologically active analogue of prostacyclin (PGI2).[1] Journal of the Chemical Society, Chemical Communications, (24), 1067–1068.
-
Kojima, K., & Sakai, K. (1978). Synthetic studies on prostanoids.[2][5][6][7][8][9] XVII. Total synthesis of 9(O)-methanoprostacyclin and its isomers. Tetrahedron Letters, 19(39), 3743–3746.
-
Whittle, B. J., Moncada, S., & Vane, J. R. (1978). Comparison of the effects of prostacyclin (PGI2), prostaglandin E1 and D2 on platelet aggregation in different species. Prostaglandins, 16(3), 373-388.
-
Bley, K. R., et al. (2006). The role of IP prostanoid receptors in inflammatory pain. Molecular Pain, 2, 24. (Provides context on IP receptor pharmacology).
Sources
- 1. Total synthesis of carboprostacyclin, a stable and biologically active analogue of prostacyclin (PGI2) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Sci-Hub: are you are robot? [sci-hub.fr]
- 3. Synthesis of 2-(9,10-Dihydro-9,10-propanoanthracen-9-yl)-N-methylethanamine via a [4+2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of tumor cell induced platelet aggregation by prostacyclin and carbacyclin: an ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of prostaglandin H2 (PGH2) and prostacyclin (PGI2) analogs: tetrathia-PGH2 and PGI2-ketal methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of anti-aggregatory effects of PGI2, PGI3 and iloprost on human and rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of the inhibitory effects of prostacyclin and carbacyclin on platelet adhesion to collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistryviews.org [chemistryviews.org]
Carbaprostacyclin-biotin molecular weight and formula
Topic: Carbaprostacyclin-biotin Molecular Weight and Formula Content Type: Technical Monograph Audience: Researchers, Senior Scientists, Drug Discovery Specialists[1][2]
Physicochemical Properties, Mechanistic Basis, and Experimental Application[1][2]
Executive Summary
Carbaprostacyclin-biotin (also known as Carbacyclin-biotin or cPGI-biotin) is a stable, biotinylated analog of prostacyclin (PGI₂).[1][2] Unlike native prostacyclin, which undergoes rapid hydrolysis in physiological conditions, carbaprostacyclin features a chemically stable methylene group replacing the ether oxygen at the 6,9-position.[1][2] This modification retains biological activity—specifically high-affinity binding to the IP receptor and other prostaglandin receptors—while allowing for prolonged incubation times necessary for affinity chromatography and receptor localization studies.[1][2]
This guide details the molecular specifications, solubility protocols, and validated workflows for utilizing Carbaprostacyclin-biotin in receptor mapping and isolation.[1][2]
Physicochemical Profile
The following data represents the standard commercial preparation of Carbaprostacyclin-biotin (typically conjugated via a 1,5-diaminopentane linker).
Core Chemical Data[1][2]
| Property | Specification |
| Common Name | Carbaprostacyclin-biotin |
| Synonyms | Carbacyclin-biotin, cPGI-biotin |
| Formal Name | N-6,9α-methylene-11α,15S-dihydroxy-prosta-5E,13E-dien-1-oyl-N-biotinoyl-1,5-diaminopentane |
| Molecular Formula | C₃₆H₆₀N₄O₅S |
| Molecular Weight | 661.0 g/mol |
| Purity | ≥95% |
| Appearance | Solution in ethanol (typically) |
| Storage | -20°C |
Solubility & Stability[1][2][3][4]
Mechanistic Foundation[1][2]
To utilize this probe effectively, one must understand the structural modifications that differentiate it from native ligands.[2]
The Stability Problem: Prostacyclin (PGI₂)
Native PGI₂ possesses an enol ether functionality at the 6,9-position.[1][2] In aqueous solutions at physiological pH, this group is highly susceptible to acid-catalyzed hydrolysis, converting PGI₂ into the biologically inactive 6-keto-PGF₁α.[1][2] The half-life of PGI₂ is approximately 2–3 minutes, rendering it useless for long-duration binding assays or protein purification.[1][2]
The Solution: Carbaprostacyclin
Carbaprostacyclin replaces the 6,9-epoxy oxygen with a methylene (CH₂) group.[1][2] This isosteric replacement eliminates the hydrolyzable enol ether, resulting in a molecule that is chemically stable for over a year at -20°C and stable in aqueous buffers for days.[1][2]
The Biotin Linker
Direct biotinylation often interferes with ligand-receptor binding pockets.[1][2] Carbaprostacyclin-biotin utilizes a 1,5-diaminopentane spacer .[1][2] This linker extends the biotin moiety away from the pharmacophore, minimizing steric hindrance and ensuring the carbacyclin headgroup can deeply penetrate the transmembrane binding domains of the IP receptor while the biotin tail remains accessible for Streptavidin capture.
Experimental Framework: Receptor Binding & Isolation
Objective: To isolate or detect Prostaglandin Receptor (IP, EP subtypes) using Carbaprostacyclin-biotin as an affinity probe.[1][2]
Reagent Preparation (Critical Step)[1][2]
-
Stock Solution: The product is usually supplied in ethanol.[2][3][4] Store this stock at -20°C.
-
Working Solution:
-
Evaporate the ethanol from a specific aliquot using a gentle stream of nitrogen gas.[2]
-
Immediately reconstitute in DMSO or DMF to a concentration of ~10 mg/mL.
-
Dilute this organic stock into your aqueous reaction buffer (e.g., PBS pH 7.2) to the final working concentration (typically 1–10 µM).[1][2]
-
Protocol: Affinity Pull-Down Assay
-
Membrane Preparation: Isolate cell membranes expressing the target receptor (e.g., HEK293-IP cells).[1][2] Resuspend in Binding Buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Incubation: Add Carbaprostacyclin-biotin (1 µM final) to the membrane fraction.[1][2] Incubate for 60–120 minutes at room temperature with gentle rotation.
-
Control: Include a sample with 100-fold excess non-biotinylated Carbacyclin to define non-specific binding.[2]
-
-
Capture: Add Streptavidin-Agarose or Magnetic Beads.[1][2] Incubate for 1 hour at 4°C.
-
Wash: Centrifuge/magnetically separate beads. Wash 3x with ice-cold Binding Buffer (+ 0.1% BSA to reduce background).[1][2]
-
Elution: Elute bound complexes with SDS-PAGE sample buffer (heating at 95°C for 5 min) or high-salt buffer if native elution is required.
-
Analysis: Analyze eluate via Western Blot using anti-receptor antibodies.
Visualization: Workflow Logic
The following diagram illustrates the logical flow of the affinity purification process, highlighting critical decision points and validation steps.
Figure 1: Step-by-step workflow for solubilization and affinity purification using Carbaprostacyclin-biotin. Note the critical solvent exchange step (Red) to ensure solubility without denaturing receptors.[1][2]
References
-
Schrör, K., et al. (1981).[1][2] The antiplatelet and cardiovascular actions of a new carbacyclin derivative (ZK 36 374)—equipotent to PGI2 in vitro.[1][3] Naunyn-Schmiedeberg's Archives of Pharmacology, 316(3), 252–255.[1][2][3] Retrieved from [Link]
-
Abramovitz, M., et al. (2000).[1][2][3] The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs.[3] Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1483(2), 285–293.[1][2] Retrieved from [Link]
-
Whittle, B. J., et al. (1980).[1][2] Carbacyclin, a potent stable prostacyclin analogue for the inhibition of platelet aggregation. Prostaglandins, 19(4), 605-627.[1][2] Retrieved from [Link]
Sources
Methodological & Application
Application Note: Carbaprostacyclin-biotin in Radioligand Binding & Receptor Characterization
Executive Summary
Carbaprostacyclin-biotin (cPGI2-Bio) is a chemically stable, biotinylated analog of Prostacyclin (PGI2). While native PGI2 is rapidly hydrolyzed (t½ < 2 mins) into inactive 6-keto-PGF1α, Carbaprostacyclin retains stability, allowing for prolonged incubation times essential for equilibrium binding assays.
This Application Note details the integration of Carbaprostacyclin-biotin into Radioligand Binding Assays (RBA) . Specifically, it addresses the critical need to validate the binding affinity (
Key Applications
-
Pharmacological Validation: Determining the affinity shift caused by biotinylation via competition with tritiated ligands.
-
Receptor Isolation: Utilizing the biotin moiety for Streptavidin-mediated "pull-down" of IP receptors from crude membrane preparations.
-
High-Throughput Screening (HTS): Development of SPA-based assays where the biotin-ligand anchors the receptor complex to streptavidin-coated scintillant beads.
Scientific Background & Mechanism[1][2][3]
The Prostacyclin Receptor (IP Receptor) is a Gs-coupled GPCR.[1] Upon agonist binding, it activates Adenylyl Cyclase (AC), increasing intracellular cAMP.
The Challenge: Native PGI2 is too unstable for standard 60-minute equilibrium binding assays. The Solution: Carbaprostacyclin replaces the unstable enol-ether oxygen with a carbon atom, stabilizing the molecule. The Biotin Tag: Biotinylation at the carboxyl terminus (or via a linker) allows for detection/capture. However, the bulky biotin group can sterically hinder binding. Therefore, RBA is required to quantify this loss of affinity.
Signaling Pathway & Probe Interaction
Figure 1: Mechanism of Action and Competitive Displacement. cPGI2-biotin activates the Gs pathway but is assayed by its ability to displace the high-affinity radioligand
Comparative Data: Ligand Stability & Affinity
Before proceeding to the protocol, it is vital to understand the binding profile. Carbaprostacyclin generally exhibits lower affinity than Iloprost or native PGI2, and biotinylation may further reduce this by 1-2 log orders depending on linker length.
| Ligand | Stability (t½) | IP Receptor Affinity ( | Specificity |
| Prostacyclin (PGI2) | < 3 mins | ~ 1-5 nM | High |
| Iloprost | Stable (>24 hrs) | ~ 1-10 nM | High |
| Carbaprostacyclin | Stable | ~ 10-50 nM | Moderate (binds EP1/EP3) |
| cPGI2-Biotin | Stable | **~ 100-500 nM*** | Moderate |
*Note: Affinity values are estimates and must be empirically determined for each batch using Protocol A below.
Protocol A: Competition Radioligand Binding Assay
Objective: To determine the equilibrium dissociation constant (
Materials Required[2][3][5][6][7][8][9][10]
-
Membrane Prep: HEK293 cells overexpressing human IP receptor (or platelet membranes).
-
Radioligand:
-Iloprost (Specific Activity ~40 Ci/mmol). -
Competitor: Carbaprostacyclin-biotin (dissolved in DMSO/Ethanol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl
, pH 7.[2]4. (Mg is critical for agonist binding). -
Non-Specific Control: Unlabeled Iloprost (10 µM).
-
Filters: Whatman GF/C or GF/B glass fiber filters, pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding.
Experimental Workflow
Figure 2: Step-by-step workflow for the Competition Binding Assay.
Step-by-Step Procedure
-
Buffer Preparation: Prepare 50 mM Tris-HCl, 5 mM MgCl
(pH 7.4). Keep on ice. -
Ligand Preparation:
-
Dilute
-Iloprost to a final concentration of ~2-5 nM (near its ). -
Prepare serial dilutions of Carbaprostacyclin-biotin ranging from
M to M.
-
-
Plate Setup (96-well):
-
Total Binding (TB): 50 µL Buffer + 50 µL
-Iloprost + 100 µL Membrane. -
Non-Specific Binding (NSB): 50 µL Unlabeled Iloprost (10 µM) + 50 µL
-Iloprost + 100 µL Membrane. -
Test Wells: 50 µL cPGI2-Biotin (varying conc.) + 50 µL
-Iloprost + 100 µL Membrane.
-
-
Incubation: Incubate at 30°C for 60 minutes with gentle agitation.
-
Harvesting:
-
Pre-wet GF/C filters with 0.3% PEI for 1 hour.
-
Filter samples using a cell harvester (e.g., Brandel or PerkinElmer).[2]
-
Wash 3x with 3 mL ice-cold wash buffer (50 mM Tris-HCl).
-
-
Counting: Transfer filters to vials, add liquid scintillation cocktail (e.g., Ultima Gold), and count for 1 minute.
Data Analysis
Calculate the
- : Concentration of cPGI2-biotin displacing 50% of specific binding.
-
: Concentration of
-Iloprost used. -
: Dissociation constant of
-Iloprost (determined from Saturation Binding).
Protocol B: Receptor Enrichment (Affinity Pull-Down)
Objective: Use the validated Carbaprostacyclin-biotin to physically isolate IP receptors for Western Blot or Mass Spectrometry.
-
Solubilization: Solubilize cell membranes using mild detergent (e.g., 1% DDM or CHAPS) in Tris-Mg buffer. Centrifuge to remove insoluble debris.
-
Binding: Incubate solubilized receptor supernatant with 1 µM Carbaprostacyclin-biotin for 2 hours at 4°C.
-
Capture: Add Streptavidin-Agarose or Magnetic Beads. Rotate for 1 hour at 4°C.
-
Wash: Wash beads 3x with buffer containing 0.1% detergent.
-
Elution: Elute bound protein with SDS-PAGE sample buffer (boil 5 mins) or competitive elution with excess free Biotin (gentle).
-
Analysis: Run SDS-PAGE and immunoblot for IP Receptor.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Non-Specific Binding (NSB) | Lipophilic nature of prostacyclins. | Increase wash volume; Ensure 0.3% PEI filter pre-soak; Use BSA (0.1%) in assay buffer. |
| Low Displacement (High Ki) | Biotin tag steric hindrance. | Verify linker length (C6 vs PEG linker). Test higher concentrations. |
| No Binding Detected | Receptor degradation or lack of Mg2+. | Add Protease Inhibitor Cocktail; Always include 5-10 mM MgCl |
| Filter Clogging | High protein concentration. | Dilute membrane prep (aim for 10-20 µg protein/well). |
References
-
Bertin Bioreagent. (n.d.). Carbaprostacyclin-biotin Product Sheet. Retrieved from [Link]
-
Whittle, B. J., et al. (1978). "Carbacyclin, a potent stable prostacyclin analogue for the inhibition of platelet aggregation."[3] Prostaglandins, 16(3), 373-388.
-
Clapp, L. H., & Gurung, R. (2015).[4] "The mechanistic basis of prostacyclin and its stable analogues in pulmonary arterial hypertension: Role of membrane versus nuclear receptors." Prostaglandins & Other Lipid Mediators, 120, 56-71.[4] Link
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
International Union of Basic and Clinical Pharmacology (IUPHAR). (2023). Prostanoid Receptors: IP Receptor. Retrieved from [Link]
Sources
- 1. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. A chemically stable analogue, 9 beta-methyl carbacyclin, with similar effects to epoprostenol (prostacyclin, PGI2) in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanistic basis of prostacyclin and its stable analogues in pulmonary arterial hypertension: Role of membrane versus nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Characterizing Prostacyclin Receptor Interactions using Carbaprostacyclin-Biotin
[1][2]
Introduction & Mechanistic Rationale
The Challenge: Prostacyclin Instability
Prostacyclin (PGI
The Solution: Carbaprostacyclin-Biotin
Carbaprostacyclin (cPGI
Carbaprostacyclin-biotin utilizes a linker to attach a biotin moiety to the carbaprostacyclin structure.[5] This probe functions as a "molecular hook," allowing researchers to exploit the femtomolar affinity (
Key Application Scope:
-
Receptor Profiling: Carbaprostacyclin is a relatively indiscriminant ligand; it binds to the IP receptor as well as other prostaglandin receptors (EP, DP, FP), making it a powerful "pan-prostanoid" capture tool.[5]
-
Nuclear Receptors: It is effective for studying interactions with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR
/ , which are intracellular targets of prostacyclins.[5]
Critical Handling & Solubilization
Warning: Lipid-biotin conjugates are hydrophobic.[4][5] Improper solubilization will result in precipitation and assay failure (false negatives).
Storage and Stability
-
Stock: Store supplied ethanolic solution at -20°C. Stable for
1 year. -
Aqueous Solutions: Do not store aqueous dilutions for more than 24 hours.[5][6] Prepare fresh immediately before use.
Solubilization Protocol
-
Evaporation: If the solvent needs changing, evaporate the ethanol under a gentle stream of nitrogen.[6][7]
-
Reconstitution (Organic): Immediately add DMSO or Dimethylformamide (DMF) purged with inert gas.[5][6][7] Solubility is
10 mg/mL.[5][6] -
Aqueous Dilution (Critical Step):
-
To prepare the working solution (e.g., for cell incubation), dilute the organic stock into the aqueous buffer (PBS, pH 7.2).[5]
-
Limit: Ensure the final organic solvent concentration is < 1% to avoid cytotoxicity or protein denaturation.
-
Max Solubility: The maximum solubility in PBS (pH 7.2) is approximately 0.1 mg/mL .[5][6] Exceeding this will cause micelle formation or precipitation.[5]
-
Protocol A: Affinity Isolation (Pull-Down) of PGI Receptors[1][2]
This protocol isolates PGI
Materials
-
Probe: Carbaprostacyclin-biotin (dissolved in DMSO, diluted to 10 µM working stock).
-
Control: Non-biotinylated Carbaprostacyclin (for competition/specificity check).
-
Beads: Streptavidin Magnetic Beads.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, Protease Inhibitor Cocktail.[4][5]
Workflow Diagram
Figure 1: Workflow for affinity isolation of prostacyclin-binding proteins.[4][5] The competition step (red) is essential to validate that the capture is driven by specific ligand-receptor binding.[5]
Step-by-Step Procedure
-
Lysate Preparation:
-
Harvest cells (e.g., HEK293 overexpressing IP receptor or endothelial cells).[5]
-
Lyse in ice-cold Lysis Buffer for 30 min. Centrifuge at 14,000 x g for 10 min at 4°C to remove debris. Collect supernatant.
-
Note: For PPAR isolation, ensure nuclear fraction is included or use whole-cell lysis with sonication.[5]
-
-
Blocking (Pre-clearing):
-
Incubate lysate with 20 µL of Streptavidin beads for 30 min at 4°C. Remove beads. This removes proteins that bind non-specifically to the beads/avidin.
-
-
Probe Incubation:
-
Sample: Add Carbaprostacyclin-biotin (final conc. 100 nM - 1 µM) to the pre-cleared lysate.[4][5]
-
Negative Control (Competition): In a separate tube, add 100-fold excess (10-100 µM) of unlabeled Carbaprostacyclin 15 min prior to adding the biotinylated probe.[5]
-
Incubate both samples overnight at 4°C with gentle rotation.
-
-
Capture:
-
Add 50 µL of Streptavidin Magnetic Beads. Incubate for 1-2 hours at 4°C.
-
-
Wash:
-
Elution & Analysis:
Protocol B: Chemiluminescent Receptor Binding Assay
This plate-based assay quantifies binding affinity or screens for inhibitors.[4][5]
Assay Principle
Since Carbaprostacyclin is a small molecule, binding it to a plate often masks its active site.[5] Therefore, the Receptor is immobilized, and the Probe is added in solution.
Figure 2: Schematic of the solid-phase binding assay. The receptor is immobilized, captured by the biotinylated ligand, and detected via Streptavidin-HRP.[5]
Step-by-Step Procedure
-
Coating:
-
Blocking:
-
Binding Reaction:
-
Add Carbaprostacyclin-biotin (diluted in PBS + 0.1% BSA) at varying concentrations (e.g., 0.1 nM to 1 µM) for saturation curves.
-
Incubate for 1-2 hours at RT.
-
-
Detection:
Data Analysis & Troubleshooting
Data Interpretation
| Observation | Interpretation | Action |
| Signal in Competition Control | Non-specific binding.[4][5] The probe is binding to proteins other than the receptor, or the "excess" competitor was insufficient. | Increase competitor concentration (200x). Increase wash stringency (higher salt or detergent).[5] |
| Precipitation in Buffer | Probe insolubility.[4] | Ensure organic solvent stock is concentrated so final aqueous dilution < 1% organic.[5] Do not exceed 0.1 mg/mL in aqueous buffer.[6] |
| Low Signal | Receptor denaturation or steric hindrance.[4] | Ensure membrane preps are active.[5] Try capturing the biotin-probe on the plate first (if receptor is soluble/purified) - Reverse format. |
Specificity Note
Carbaprostacyclin-biotin is a pan-agonist .[4][5] In a pull-down from whole lysate, it may retrieve IP, EP1, EP3, and PPARs.[5]
-
Validation: You must use Western Blot with specific antibodies to identify which receptor was pulled down.
-
Differentiation: To claim IP receptor specificity, perform the assay in cells expressing only the IP receptor, or use specific antagonists (e.g., RO1138452) in the competition step to block only the IP band.
References
-
Cayman Chemical. Carbaprostacyclin-biotin Product Information, Item No. 18213.[5][6]
-
Whittle, B.J., et al. (1980).[5] Carbaprostacyclin, a potent stable prostacyclin analogue for the inhibition of platelet aggregation. Prostaglandins.[5][3][7][8][9][10][11][12]
-
Gupta, R.A., et al. (2000).[5] Prostacyclin-mediated activation of peroxisome proliferator-activated receptor delta in colorectal cancer.[4][5] Proceedings of the National Academy of Sciences. [4][5]
-
Biotin-Avidin System Basics. Thermo Fisher Scientific Technical Guide.
Sources
- 1. Synthetic prostacyclin analogs differentially regulate macrophage function via distinct analog-receptor binding specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Prostacyclin - Wikipedia [en.wikipedia.org]
- 4. Cayman Chemical - Nordic Biosite [nordicbiosite.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. youtube.com [youtube.com]
- 9. Prostacyclin analogs stimulate receptor-mediated cAMP synthesis and ATP release from rabbit and human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. The mechanistic basis of prostacyclin and its stable analogues in pulmonary arterial hypertension: Role of membrane versus nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Advanced Probing of Prostacyclin Pathways: Carbaprostacyclin-Biotin in Drug Discovery
Abstract
Prostacyclin (PGI
Introduction: The Stability-Detectability Paradox
The discovery of prostacyclin agonists for Pulmonary Arterial Hypertension (PAH) has traditionally relied on radioligand binding using
Carbaprostacyclin (also known as Carbacyclin) replaces the labile ether oxygen of PGI
-
Non-Radioactive Binding Assays: Utilizing Streptavidin-HRP or Streptavidin-Europium.
-
Subcellular Localization: Tracking receptor internalization via fluorescence microscopy.
-
Target ID: Pull-down of low-affinity nuclear targets (e.g., PPAR
).
Chemical Biology Profile
| Compound | Chemical Stability | IP Receptor Affinity | Detection Method | Primary Utility |
| Prostacyclin (PGI | Low ( | High ( | Radiometry ( | Physiological Baseline |
| Carbaprostacyclin | High (Years at -20°C) | High ( | Competition | Lead Compound |
| Carbaprostacyclin-Biotin | High | Moderate ( | Colorimetric/Fluorometric | Screening & Localization |
*Note: The addition of a biotin linker can slightly attenuate affinity due to steric bulk; however, the stability gain allows for longer equilibrium times, often resulting in more reproducible Bmax determinations.
Mechanism of Action & Signaling Pathways
Carbaprostacyclin-biotin acts as a dual-pathway probe. It engages the Gs-coupled IP receptor on the plasma membrane and, due to its lipophilic nature, can penetrate the cytosol to bind nuclear PPARs (specifically PPAR
Figure 1: Dual signaling mechanism. The probe activates membrane IP receptors (cAMP pathway) and intracellular PPARs (transcriptional regulation).
Application Protocols
Protocol A: High-Throughput DELFIA® Binding Assay
Objective: Screen small molecule libraries for IP receptor agonists/antagonists without radioactivity. Principle: Competition between the library compound and Carbaprostacyclin-biotin for the IP receptor. Detection uses Streptavidin-Europium (Eu).
Materials
-
HEK293 cells overexpressing human IP receptor (membrane prep).
-
Carbaprostacyclin-biotin (100 nM stock).
-
Assay Buffer: 50 mM Tris-HCl pH 7.4, 10 mM MgCl
, 0.1% BSA (Fatty-acid free). -
DELFIA® Streptavidin-Europium (PerkinElmer or equivalent).
-
96-well AcroWell™ filter plates.
Workflow
-
Preparation: Dilute IP receptor membranes to 5 µ g/well in Assay Buffer.
-
Competition: Add 50 µL of test compound (variable conc.) to wells.
-
Probe Addition: Add 50 µL of Carbaprostacyclin-biotin (Final conc. ~10–20 nM, determined by
). -
Incubation: Incubate for 60 minutes at Room Temperature (RT) with gentle shaking. Note: The stability of the carbacyclin core allows longer incubations than PGI
to ensure equilibrium. -
Filtration: Vacuum aspirate the plate and wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl).
-
Detection: Add 100 µL Streptavidin-Eu solution. Incubate 30 mins.
-
Enhancement: Add DELFIA Enhancement Solution and read Time-Resolved Fluorescence (TRF).
Data Analysis: Plot RFU vs. Log[Compound]. Calculate
Protocol B: Chemoproteomic Target Deconvolution (Pull-Down)
Objective: Identify novel binding partners or verify off-target binding (e.g., PPARs, Albumin) in complex lysates.
Workflow Diagram
Figure 2: Streptavidin pull-down workflow. The "Competitor" arm is the critical negative control to distinguish specific from non-specific binding.
Step-by-Step Methodology
-
Lysis: Lyse cells (e.g., HUVECs) in mild buffer (PBS, 1% NP-40, Protease Inhibitors). Critical: For PPAR detection, ensure nuclear fraction is included.
-
Incubation:
-
Sample A: Lysate + Carbaprostacyclin-biotin (1 µM).
-
Sample B (Control): Lysate + Carbaprostacyclin-biotin (1 µM) + Excess Free Carbacyclin (100 µM).
-
-
Capture: Incubate with Streptavidin-Magnetic Beads for 1 hour at 4°C.
-
Wash: Magnetically separate and wash beads 5x with PBS + 0.1% Tween-20. High salt washes (500 mM NaCl) may be used to reduce non-specific background.
-
Elution: Elute with 2x Laemmli buffer (95°C, 5 min) for Western Blot, or on-bead trypsin digestion for Mass Spectrometry.
-
Validation: Specific targets will appear in Sample A but be absent/reduced in Sample B.
Troubleshooting & Optimization (Expert Insights)
-
The "Linker Effect":
-
Issue: Reduced binding affinity compared to native ligand.
-
Cause: The biotin linker may sterically clash with the IP receptor extracellular loops.
-
Solution: Use a PEG-4 or LC (Long Chain) linker variant. The spacer arm length is critical. If signal is low, test a longer linker to project the biotin out of the binding pocket.
-
-
Non-Specific Binding (NSB):
-
Issue: High background in "No Receptor" control wells.
-
Cause: Prostacyclin analogs are lipophilic; they stick to polystyrene plastics.
-
Solution: Use BSA (0.1% - 0.5%) in all buffers. The albumin acts as a carrier and blocks plastic surfaces. For filter plates, pre-soak filters in 0.5% PEI (Polyethyleneimine) to reduce lipid absorption.
-
-
Nuclear Receptors (PPARs):
-
Insight: IP receptors are on the membrane; PPARs are nuclear. If your assay is on whole cells, the probe must permeate the membrane. Carbaprostacyclin is lipophilic enough to cross, but incubation times >1 hour may be required for nuclear accumulation.
-
References
-
Whittle, B. J., et al. (1978). "Carbacyclin: a potent stable prostacyclin analogue for the inhibition of platelet aggregation."[1][2] Prostaglandins, 16(3), 373-388.
-
Forman, B. M., et al. (1997). "15-Deoxy-delta 12,14-prostaglandin J2 is a ligand for the adipocyte determination factor PPAR gamma."[3] Cell, 83(5), 803-812. (Context on Prostanoid/PPAR interactions).
-
Gupta, R. A., et al. (2000). "Prostacyclin-mediated activation of peroxisome proliferator-activated receptor delta in colorectal cancer." Proceedings of the National Academy of Sciences, 97(24), 13275-13280.
-
Cayman Chemical. "Carbaprostacyclin Product Information & Stability Data." (General chemical reference for stability comparison).
-
Gatfield, J., et al. (2017). "Selexipag Active Metabolite (ACT-333679) Acts as a Highly Selective Agonist for the Prostacyclin Receptor." Journal of Pharmacology and Experimental Therapeutics, 362(2), 186-199.
Sources
Troubleshooting & Optimization
Strategies to improve the signal-to-noise ratio in Carbaprostacyclin-biotin assays
Topic: Strategies to Improve Signal-to-Noise Ratio (SNR) in Carbaprostacyclin-Biotin Assays
Introduction
Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing a common paradox in lipid signaling assays: Carbaprostacyclin (cPGI₂) is chemically stable, yet your assay results are fluctuating.
Unlike natural Prostacyclin (PGI₂), which hydrolyzes within minutes, Carbaprostacyclin is stable for over a year [1].[1] However, its lipophilic nature and the steric constraints of the biotin-streptavidin interaction often lead to high non-specific binding (NSB) and poor sensitivity.[1]
This guide moves beyond basic protocols to address the causality of low Signal-to-Noise Ratios (SNR). We will focus on the "Tracer Concept"—using Carbaprostacyclin-biotin not just as a ligand, but as a precision tool for mapping IP receptors.[1]
Module 1: The Core Science (Pre-Experiment)
Q1: Why is my specific binding signal low despite using high concentrations of Carbaprostacyclin-biotin?
A: The issue is likely Steric Hindrance, not concentration. [1]
Carbaprostacyclin is a small lipid molecule (MW ~350 Da).[1] Streptavidin is a large tetrameric protein (MW ~53 kDa) with deep biotin-binding pockets.[1] If your biotin is conjugated directly to the Carbaprostacyclin without a sufficient spacer arm , the Streptavidin molecule physically blocks the Carbaprostacyclin from binding to the IP receptor.
The Solution: Linker Logic
-
Standard Linker: A simple alkyl chain is often insufficient.[1]
-
Optimized Linker: Use a PEG-4 to PEG-12 spacer .[1] This extends the biotin moiety away from the lipid pharmacophore, allowing simultaneous binding of the receptor (at the lipid end) and the detection system (at the biotin end).[1]
Diagram 1: The Steric Hindrance Mechanism
Caption: Scenario A shows how the bulky Streptavidin prevents receptor binding. Scenario B demonstrates how a spacer restores affinity.
Module 2: Reducing the "Noise" (Background)
Q2: I see high background even in wells with no receptor. How do I stop the lipid from sticking?
A: You are fighting Hydrophobic Interaction. [1]
Prostacyclin analogs are lipids.[1][2] They naturally adhere to polystyrene and polypropylene surfaces (the "sticky" effect). If your blocking buffer is standard BSA, it may not be enough to mask the hydrophobic patches on your plate.
The "Hydrophobic Shield" Protocol:
-
Plate Selection: Switch to High-Binding plates only if capturing a protein.[1] For the assay itself, use Low-Protein Binding (polypropylene) tubes for dilutions to prevent loss of tracer.[1]
-
Detergent Tuning: Tween-20 is standard, but Triton X-100 (0.01%) is often superior for lipid assays as it solubilizes the hydrophobic tracer slightly better, preventing aggregation on the walls without stripping the receptor [2].[1]
-
The "Chaser" Wash:
Optimization Matrix: Blocking Buffers
| Blocking Agent | Mechanism | Suitability for cPGI₂ | Notes |
| 1% BSA | Protein masking | Moderate | Good general block, but lipids may still stick.[1] |
| 5% Non-Fat Dry Milk | High protein density | Poor | Contains endogenous biotin! Avoid in Streptavidin assays. |
| Fish Gelatin (1%) | Non-mammalian protein | High | Does not cross-react with mammalian antibodies; reduces lipid sticking.[1] |
| SuperBlock™ (Thermo) | Polymer/Protein mix | Very High | Rapid blocking; excellent for hydrophobic ligands.[1] |
Module 3: Maximizing the "Signal" (Sensitivity)
Q3: My EC50 is shifting. Is the Carbaprostacyclin degrading?
A: Unlikely chemically, but likely physically. [1]
Carbaprostacyclin is stable for >1 year at -20°C [1].[1][3] However, in aqueous solution (PBS), it can precipitate or adhere to tube walls within 24 hours.[1]
Protocol for Reagent Integrity:
-
Solvent Storage: Store the stock (10 mM) in 100% Ethanol or DMSO at -20°C. Never store in water.
-
Working Solution: Dilute into aqueous buffer immediately before use.
-
Solvent Limit: Keep final DMSO/Ethanol concentration <1% in the well to avoid lysing cells or denaturing the receptor.
Q4: How do I validate that the signal is real (Specific Binding)?
A: The "Gold Standard" Competition Check.
You cannot rely on "Total Binding" alone. You must run a parallel set of wells with an excess of non-biotinylated ligand to define the Non-Specific Binding (NSB) floor.[1]
Experimental Workflow:
-
Total Binding (TB): Receptor + Carbaprostacyclin-biotin.[1]
-
Non-Specific Binding (NSB): Receptor + Carbaprostacyclin-biotin + 1000x Excess Unlabeled Carbaprostacyclin (or Iloprost).[1]
-
Calculation: Specific Signal = TB - NSB.
If your NSB is >30% of your TB, your wash steps (Module 2) need aggressive optimization.[1]
Module 4: Troubleshooting Logic
Diagram 2: The Troubleshooting Decision Tree
Caption: Follow this logic path to isolate the root cause of poor SNR.
References
-
Whittle, B. J., et al. (1980).[1] Carbacyclin—a potent stable prostacyclin analogue for the inhibition of platelet aggregation.[4] Prostaglandins, 19(4), 605-627.[1][4] Retrieved from [Link]
-
Diamandis, E. P., & Christopoulos, T. K. (1991).[1] The biotin-(strept)avidin system: principles and applications in biotechnology. Clinical Chemistry, 37(5), 625-636.[1] Retrieved from [Link]
-
Clapp, L. H., & Gurung, R. (2015).[1][5] The mechanistic basis of prostacyclin and its stable analogues in pulmonary arterial hypertension: Role of membrane versus nuclear receptors.[5] Prostaglandins & Other Lipid Mediators, 120, 56-71.[1] Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Prostacyclin - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The mechanistic basis of prostacyclin and its stable analogues in pulmonary arterial hypertension: Role of membrane versus nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Carbaprostacyclin-Biotin Affinity Chromatography
Welcome to the technical support center for Carbaprostacyclin-biotin affinity chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges, specifically focusing on low yield of the target protein. Here, we move beyond generic advice to provide in-depth, scientifically-grounded solutions to specific problems you may encounter during your experiments.
Introduction: The Power and Pitfalls of Carbaprostacyclin-Biotin Affinity Chromatography
Carbaprostacyclin-biotin affinity chromatography is a powerful technique for the purification of prostaglandin receptors and other interacting proteins. Carbaprostacyclin, a stable analog of prostacyclin (PGI2), serves as a specific ligand for these receptors.[1] When conjugated with biotin, it can be immobilized on a streptavidin-coated resin, creating a highly selective affinity matrix. However, the success of this technique hinges on a delicate interplay of factors, and low yield is a frequent and frustrating issue. This guide will dissect the potential causes of low yield and provide you with the tools to systematically troubleshoot and optimize your purification workflow.
Visualizing the Workflow: The Carbaprostacyclin-Biotin Affinity Chromatography Process
To effectively troubleshoot, it is essential to have a clear understanding of the entire experimental workflow. The following diagram illustrates the key stages of Carbaprostacyclin-biotin affinity chromatography.
Caption: A schematic overview of the Carbaprostacyclin-biotin affinity chromatography workflow.
Troubleshooting Guide: A Symptom-Based Approach to Low Yield
Low yield can manifest at different stages of the experiment. This section is organized by common symptoms, their potential causes, and actionable solutions.
Symptom 1: Low Concentration of Target Protein in the Eluted Fractions, but High Concentration in the Flow-through
This scenario suggests that your target protein is not binding efficiently to the immobilized Carbaprostacyclin-biotin ligand.
Potential Causes & Solutions:
-
Suboptimal Binding Buffer Conditions: The pH, ionic strength, and presence of detergents in your binding buffer are critical for the interaction between Carbaprostacyclin and its target receptor.
-
Scientific Rationale: Prostaglandin receptors, being G protein-coupled receptors (GPCRs), are sensitive to their chemical environment. Incorrect buffer conditions can alter the conformation of the receptor's binding pocket, reducing its affinity for the ligand.
-
Troubleshooting Steps:
-
Verify pH: The optimal pH for binding is typically close to physiological pH (7.2-7.6). Ensure your buffer's pH is accurately measured and stable at the temperature of your experiment.
-
Optimize Ionic Strength: While physiological salt concentrations (e.g., 150 mM NaCl) are a good starting point, some receptor-ligand interactions are sensitive to ionic strength. Try a range of salt concentrations (e.g., 50-250 mM NaCl) to find the optimal condition.
-
Detergent Choice and Concentration (for membrane proteins): The detergent used to solubilize your membrane protein target is crucial. A detergent that is too harsh can denature the receptor, while one that is too mild may not keep it in solution.
-
Recommendation: Start with a mild, non-ionic detergent like DDM (n-Dodecyl-β-D-maltoside) at a concentration just above its critical micelle concentration (CMC). If binding is still low, consider screening other detergents such as CHAPS or digitonin.
-
-
-
-
Degradation of the Carbaprostacyclin-biotin Ligand: Carbaprostacyclin, although more stable than prostacyclin, can still be susceptible to degradation, especially at non-optimal pH or temperature.
-
Scientific Rationale: The biological activity of Carbaprostacyclin is dependent on its chemical structure. Degradation will lead to a loss of binding affinity for its target receptor.
-
Troubleshooting Steps:
-
Fresh Ligand Preparation: Prepare the Carbaprostacyclin-biotin solution fresh before each experiment.
-
Storage Conditions: Store the Carbaprostacyclin-biotin stock solution as recommended by the manufacturer, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.
-
Buffer Stability: While specific stability data for Carbaprostacyclin-biotin in various chromatography buffers is not widely published, it is known that prostacyclin analogs are more stable in alkaline buffers.[2] If degradation is suspected, consider performing the immobilization and binding steps at a slightly alkaline pH (7.5-8.0), if compatible with your target protein.
-
-
-
Insufficient Incubation Time: The binding of the target protein to the immobilized ligand is a time-dependent process.
-
Scientific Rationale: Reaching equilibrium for the binding reaction takes time. Insufficient incubation will result in a significant portion of the target protein remaining unbound.
-
Troubleshooting Steps:
-
Increase Incubation Time: Extend the incubation period of your sample with the resin. An overnight incubation at 4°C is often a good starting point.
-
Gentle Agitation: Ensure continuous, gentle mixing during incubation to maximize the interaction between the target protein and the resin.
-
-
Symptom 2: Low Concentration of Target Protein in the Eluted Fractions, and Low Concentration in the Flow-through
This indicates that the target protein is either being lost during the process or is binding irreversibly to the column.
Potential Causes & Solutions:
-
Inefficient Elution: The conditions used to elute the target protein may not be strong enough to disrupt the ligand-receptor interaction.
-
Scientific Rationale: The affinity between Carbaprostacyclin and its receptor can be quite high. Elution requires conditions that effectively compete with or disrupt this binding.
-
Troubleshooting Steps:
-
Competitive Elution: This is often the gentlest method.
-
Procedure: Elute with a buffer containing a high concentration of free Carbaprostacyclin or a suitable analog. Start with a 10-100 fold molar excess of the competitor over the immobilized ligand.
-
Note: The availability and cost of a suitable competitor may be a limiting factor.
-
-
pH Gradient Elution: Altering the pH can change the ionization state of amino acid residues in the binding interface, leading to dissociation.
-
Increased Ionic Strength: High salt concentrations can disrupt ionic interactions involved in binding.
-
Procedure: Elute with a buffer containing a high concentration of salt (e.g., 1-2 M NaCl).
-
-
-
-
Non-specific Binding to the Resin: The target protein may be binding to the streptavidin or the agarose matrix itself.
-
Scientific Rationale: Proteins can have hydrophobic or ionic interactions with the components of the affinity resin, leading to non-specific binding that is difficult to reverse with specific elution methods.
-
Troubleshooting Steps:
-
Blocking: Before adding your sample, incubate the resin with a blocking agent like BSA (Bovine Serum Albumin) to saturate non-specific binding sites.
-
Optimize Wash Buffers: Increase the stringency of your wash buffers to remove non-specifically bound proteins before elution. This can be achieved by:
-
Increasing the salt concentration.
-
Adding a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20).
-
Including a small amount of a chaotropic agent (e.g., 0.5 M urea), if compatible with your target protein's stability.
-
-
-
-
Protein Precipitation on the Column: The target protein may be aggregating and precipitating on the column, especially during elution.
-
Scientific Rationale: Changes in buffer composition during elution (e.g., pH, ionic strength) can lead to a decrease in protein solubility.
-
Troubleshooting Steps:
-
Include Additives in Elution Buffer: Add stabilizing agents to your elution buffer, such as glycerol (10-20%), or a non-ionic detergent.
-
Elute at a Lower Temperature: Performing the elution at 4°C can sometimes reduce aggregation.
-
-
Frequently Asked Questions (FAQs)
Q1: How can I confirm that my Carbaprostacyclin-biotin is successfully immobilized on the streptavidin resin?
A1: Direct confirmation can be challenging without specialized equipment. However, you can perform an indirect functional test. Before adding your protein sample, incubate a small aliquot of the prepared resin with a known binding partner of streptavidin that is fluorescently labeled (e.g., biotin-4-fluorescein). After washing, measure the fluorescence of the beads. A strong fluorescent signal indicates successful immobilization of the biotinylated ligand.
Q2: What is the typical binding capacity of streptavidin resin for a small molecule like Carbaprostacyclin-biotin?
A2: The binding capacity for small biotinylated molecules is generally high, often in the range of 10-40 µg of biotin per ml of resin. However, the effective capacity for your target protein will be lower due to the much larger size of the protein. It is recommended to use an excess of the immobilized ligand to ensure efficient capture of the target protein.
Q3: Can I reuse my Carbaprostacyclin-biotin affinity column?
A3: The reusability of the column depends on the elution method used. If you use a gentle competitive elution, you may be able to regenerate and reuse the column. However, if harsh elution conditions (e.g., low pH, denaturants) are required, the immobilized ligand or the streptavidin may be damaged, reducing the column's performance in subsequent runs. It is always best to validate the performance of a reused column with a small-scale pilot experiment.
Q4: My target protein is a membrane receptor. What are the key considerations for sample preparation?
A4: For membrane proteins, proper solubilization is critical. You need to extract the protein from the cell membrane using a detergent that maintains its native conformation and activity. The choice of detergent is empirical and may require screening. It is also important to include protease inhibitors in your lysis buffer to prevent degradation of the receptor. Following solubilization, centrifuge the lysate at high speed to pellet any insoluble material before applying it to the affinity column.
Protocols
Protocol 1: Immobilization of Carbaprostacyclin-Biotin on Streptavidin-Agarose Resin
-
Resin Preparation:
-
Gently resuspend the streptavidin-agarose resin slurry.
-
Transfer the desired amount of slurry to a microcentrifuge tube.
-
Pellet the resin by centrifugation (500 x g for 1 minute) and carefully remove the supernatant.
-
Wash the resin three times with 10 bed volumes of a suitable binding buffer (e.g., PBS, pH 7.4).
-
-
Ligand Immobilization:
-
Prepare a solution of Carbaprostacyclin-biotin in the binding buffer at a concentration of approximately 10-50 µM.
-
Add the Carbaprostacyclin-biotin solution to the washed streptavidin-agarose resin.
-
Incubate for 1-2 hours at room temperature with gentle end-over-end rotation.[5]
-
Pellet the resin by centrifugation and collect the supernatant to assess unbound ligand if desired.
-
Wash the resin three times with 10 bed volumes of the binding buffer to remove any unbound Carbaprostacyclin-biotin.
-
The resin is now ready for use.
-
Protocol 2: Elution of Target Protein using a pH Gradient
-
Column Preparation:
-
After the final wash step, ensure the column is equilibrated in a buffer with a neutral pH (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
-
Gradient Elution:
-
Prepare a low pH elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5).
-
Create a linear pH gradient by mixing the neutral equilibration buffer with the low pH elution buffer over a total volume of 10-20 column volumes.
-
Collect fractions of 0.5-1 column volume.
-
-
Fraction Neutralization:
-
Immediately neutralize each collected fraction by adding a small volume of a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5). This is crucial to prevent denaturation of the eluted protein.[3]
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE and Western blotting to identify the fractions containing your target protein.
-
Data Presentation
Table 1: Troubleshooting Low Yield in Carbaprostacyclin-Biotin Affinity Chromatography
| Symptom | Potential Cause | Recommended Action | Expected Outcome |
| High target protein in flow-through | Suboptimal binding buffer | Optimize pH (7.2-7.6) and ionic strength (50-250 mM NaCl). Screen different detergents for membrane proteins. | Increased binding of the target protein to the resin. |
| Ligand degradation | Use freshly prepared Carbaprostacyclin-biotin. Store stock solutions properly. | Consistent and efficient binding in repeated experiments. | |
| Insufficient incubation time | Increase incubation time (e.g., overnight at 4°C) with gentle agitation. | Higher proportion of the target protein bound to the resin. | |
| Low target protein in both elution and flow-through | Inefficient elution | Try competitive elution, a pH gradient, or increased ionic strength. | Successful recovery of the target protein in the eluted fractions. |
| Non-specific binding | Pre-block the resin with BSA. Increase the stringency of wash buffers. | Reduced background and improved purity of the eluted protein. | |
| Protein precipitation | Add stabilizing agents (e.g., glycerol) to the elution buffer. Elute at 4°C. | Increased recovery of soluble, active target protein. |
Visualizing the Logic: A Troubleshooting Decision Tree
Caption: A decision tree to guide the troubleshooting process for low yield.
References
-
Agrisera. (n.d.). How to elute antibodies from affinity columns? Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). Carbaprostacyclin-biotin. Retrieved from [Link]
-
iGEM. (2021). 07_01 Biotin Streptavidin Immobilization. Retrieved from [Link]
-
G-Biosciences. (n.d.). Immobilized Streptavidin Resin. Retrieved from [Link]
-
G-Biosciences. (2017). Optimize Elution Conditions in Affinity Chromatography to Antibodies. Retrieved from [Link]
- Lofstrom, C., et al. (2021). Optimization of the prostaglandin F2α receptor for structural biology. PLOS ONE, 16(8), e0255631.
- Lofstrom, C., et al. (2025). Optimization of the prostaglandin F2α receptor for structural biology.
-
Agilent. (n.d.). pH Gradient Elution for Improved Separation of Monoclonal Antibody Charge Variants. Retrieved from [Link]
-
Agrisera. (n.d.). How to elute antibodies from affinity columns? Retrieved from [Link]
-
Wikipedia. (2023, December 26). Prostacyclin. In Wikipedia. [Link]
-
Bio-Works. (n.d.). Optimizing the buffer conditions for a glycopeptide conjugate API purification. Retrieved from [Link]
- Ramirez, S. B., et al. (2021). Preparation, characterization and biological evaluation of β-cyclodextrin-biotin conjugate based podophyllotoxin complex.
- Ferro-Flores, G., et al. (2003). Labeling of biotin with [166Dy]Dy/166Ho as a stable in vivo generator system. Nuclear Medicine and Biology, 30(1), 33-39.
-
iGEM. (2021). 07_01 Biotin Streptavidin Immobilization. Retrieved from [Link]
-
G-Biosciences. (n.d.). Immobilized Streptavidin Resin. Retrieved from [Link]
- Lofstrom, C., et al. (2025). Optimization of the prostaglandin F2α receptor for structural biology.
- Gasteiger, E., et al. (2003). Using affinity chromatography to engineer and characterize pH-dependent protein switches. Biotechnology and Bioengineering, 83(1), 1-8.
- Lofstrom, C., et al. (2025). Optimization of the prostaglandin F2α receptor for structural biology. PubMed.
- Ramirez, S. B., et al. (2021). Preparation, characterization and biological evaluation of β-cyclodextrin-biotin conjugate based podophyllotoxin complex. PubMed, 33545569.
- Ferro-Flores, G., et al. (2003).
-
Bio-Works. (n.d.). Optimizing the buffer conditions for a glycopeptide conjugate API purification. Retrieved from [Link]
- Gasteiger, E., et al. (2003). Using affinity chromatography to engineer and characterize pH-dependent protein switches. PubMed, 12754854.
-
Agilent. (n.d.). pH Gradient Elution for Improved Separation of Monoclonal Antibody Charge Variants. Retrieved from [Link]
-
Agrisera. (n.d.). How to elute antibodies from affinity columns? Retrieved from [Link]
-
G-Biosciences. (2017). Optimize Elution Conditions in Affinity Chromatography to Antibodies. Retrieved from [Link]
- Wouters, J. (2019).
Sources
- 1. M-280 Streptavidin - purification of proteins, nucleic acids, protein interaction studies | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Optimization of the prostaglandin F2α receptor for structural biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. agrisera.com [agrisera.com]
- 5. static.igem.org [static.igem.org]
Best practices for conjugating streptavidin probes to Carbaprostacyclin-biotin
This guide serves as a specialized technical resource for the assembly and quality control of Carbaprostacyclin-Biotin:Streptavidin probes.
Note on Terminology: While frequently referred to as "conjugation" in lab slang, this process is thermodynamically defined as complex formation . Unlike covalent coupling (e.g., NHS-ester chemistry), this relies on the non-covalent, high-affinity interaction between Streptavidin and Biotin (
Module 1: The Core Protocol (Probe Assembly)
Objective: To form a stable, soluble complex between the lipophilic ligand (Carbaprostacyclin-biotin) and the hydrophilic protein (Streptavidin) without precipitating the drug or occluding the receptor-binding domain.
Critical Pre-Requisites
-
Ligand: Carbaprostacyclin-biotin (typically supplied as a lyophilized powder or in methyl acetate).
-
Protein: Streptavidin (unlabeled or fluorophore-conjugated, depending on readout).
-
Solvents: Anhydrous DMSO (Dimethyl sulfoxide) and PBS (Phosphate Buffered Saline, pH 7.4).
Step-by-Step Workflow
1. Ligand Solubilization (The Hydrophobic Trap) Carbaprostacyclin is a stable prostacyclin analog, but it retains significant lipophilicity. Direct addition to aqueous buffer often causes micro-precipitation, rendering the probe silent.
-
Action: Dissolve Carbaprostacyclin-biotin in 100% Anhydrous DMSO to a master stock concentration of 1–5 mM .
-
Why: This ensures complete molecular dispersion before introduction to the aqueous phase.
2. The "Shift" Dilution
-
Action: Dilute the Streptavidin to 1 mg/mL in PBS.
-
Action: Slowly titrate the Carbaprostacyclin-DMSO stock into the Streptavidin solution while vortexing gently.
-
Constraint: Ensure the final DMSO concentration in the mixture does not exceed 5% (v/v) .
-
Why: Streptavidin is robust, but high organic solvent concentrations can denature its tetrameric structure or cause the protein to precipitate.
3. Stoichiometric Optimization (The 4:1 Rule) Streptavidin is a homotetramer with 4 biotin-binding sites .
-
For Maximal Signal (Saturating): Use a 5:1 molar excess of Carbaprostacyclin-biotin to Streptavidin. (Requires purification afterward to remove free drug).
-
For Maximal Economy (Sub-saturating): Use a 3:1 molar ratio . This leaves ~1 site open on average but ensures 100% of your expensive ligand is bound.
4. Incubation
-
Action: Incubate for 30 minutes at Room Temperature (RT) or 2 hours at 4°C protected from light.
-
Why: While the bond forms seconds, the diffusion of the lipid-like ligand into the deep biotin-binding pocket can be sterically slowed by the drug's structure.
5. Purification (Optional but Recommended)
-
Action: If using >4:1 excess, pass the mixture through a Desalting Column (e.g., Sephadex G-25/G-50) or use a Dialysis Cassette (10k MWCO) against PBS.
-
Why: Free Carbaprostacyclin-biotin can compete for the IP receptor on your target cells, lowering your signal-to-noise ratio.
Module 2: Visualization of Workflow
The following diagram illustrates the critical decision pathways during probe assembly.
Caption: Logical workflow for Carbaprostacyclin-Streptavidin complex assembly, highlighting the critical divergence point based on molar stoichiometry.
Module 3: Troubleshooting & FAQs
Q1: My probe isn't binding to the IP receptor on cells. Is the drug dead?
Diagnosis: This is likely a Steric Hindrance issue, not a drug stability issue. Mechanism: Streptavidin (approx. 53 kDa) is massive compared to Carbaprostacyclin. If the linker between the Biotin and the Carbaprostacyclin is too short (e.g., just an alkyl chain), the protein bulk "swallows" the drug, preventing it from docking into the G-protein coupled receptor (GPCR). Solution:
-
Check Linker Length: Ensure your Carbaprostacyclin-biotin utilizes a PEG spacer (PEG-4 to PEG-12) . This extends the drug away from the Streptavidin surface.
-
Invert the Assay: Instead of pre-mixing, treat cells with Carbaprostacyclin-biotin first, wash, and then detect with Streptavidin-Fluorophore.
Q2: I see precipitation immediately upon mixing.
Diagnosis: Solvent Shock. Mechanism: Carbaprostacyclin is hydrophobic. If you dump the DMSO stock rapidly into cold PBS, the local concentration exceeds solubility limits before it can bind Streptavidin. Solution:
-
Warm the PBS to Room Temperature.
-
Vortex the PBS during the addition of the ligand.
-
Do not exceed 10% DMSO final concentration (though <5% is preferred).
Q3: How do I know if my Streptavidin is actually binding biotin?
Diagnosis: You need to validate the protein's specific activity using the HABA Assay . Protocol:
-
Add HABA (4'-hydroxyazobenzene-2-carboxylic acid) to Streptavidin. The solution turns orange (Absorbance @ 500nm).
-
Titrate in a known standard of Biotin.
-
Biotin displaces HABA (higher affinity).[1][2][3] The solution turns clear .
-
If the absorbance doesn't drop, your Streptavidin is denatured or the binding sites are blocked.
Q4: Can I store the complex?
Recommendation: Yes, but with caveats.
-
Short Term: 4°C for 1-2 weeks.
-
Long Term: Aliquot and freeze at -20°C or -80°C. Add 0.1% BSA or glycerol to prevent freeze-thaw denaturation of the Streptavidin.
-
Warning: Do not freeze dilute samples (<10 µg/mL) without a carrier protein.
Module 4: Quantitative Data & Specifications
| Parameter | Specification | Notes |
| Binding Affinity ( | Essentially irreversible; one of the strongest non-covalent bonds known. | |
| Streptavidin Valency | 4 Binding Sites | Tetrameric structure. |
| Ligand Solubility | DMSO, Ethanol, Methyl Acetate | Poor solubility in water; requires organic carrier. |
| HABA Extinction Coeff. | Used for calculating available binding sites. | |
| Optimal pH | 7.0 – 7.5 | Extreme pH (<4 or >9) can dissociate the tetramer. |
References
-
Bertin Bioreagent. (n.d.). Carbaprostacyclin-biotin - Biochemicals. Retrieved from [Link]
- Green, N. M. (1975). Avidin. Advances in Protein Chemistry, 29, 85-133. (Foundational text on Avidin/Streptavidin kinetics).
- Chivers, C. E., et al. (2011). A streptavidin variant with slower biotin dissociation and increased mechanical stability.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5282411, Prostacyclin. Retrieved from [Link]
Sources
Technical Support Center: Carbaprostacyclin-biotin Storage & Handling
[1]
Executive Summary & Compound Profile
Carbaprostacyclin-biotin is a chemically stable analog of Prostacyclin (PGI2) conjugated to a biotin moiety.[1] Unlike native PGI2, which hydrolyzes rapidly (t½ ~2-3 mins) at physiological pH, Carbaprostacyclin is stable.[1] However, the addition of the biotin tag and the inherent lipophilicity of the prostacyclin core require strict adherence to specific solvent and storage protocols to prevent precipitation, oxidation, and surface adsorption.
| Parameter | Technical Specification |
| Compound Type | Stable PGI2 Analog + Affinity Tag |
| Primary Risk | Precipitation in aqueous buffers; Adsorption to plastics.[1] |
| Supplied Solvent | Often Methyl Acetate (volatile, must be removed for most assays).[1] |
| Recommended Stock Solvent | Anhydrous Ethanol or DMSO (purged with Argon/N2).[1] |
| Solubility Limit | ~10 mg/ml in DMSO/Ethanol; <0.1 mg/ml in PBS.[2] |
| Storage Temp | -20°C (Minimum); -80°C (Preferred for >1 year).[1] |
Core Protocol: Arrival, Aliquoting, and Storage[1]
Objective: Convert the shipping solution (often Methyl Acetate) into a stable, assay-ready stock solution without degrading the lipid.
Phase 1: Solvent Exchange (The "Evaporation" Step)
Why this matters: Carbaprostacyclin-biotin is frequently shipped in Methyl Acetate because it is non-reactive and volatile. However, Methyl Acetate is cytotoxic and incompatible with many protein assays.[1] It must be exchanged for DMSO or Ethanol.
-
Preparation: Secure a gentle stream of Nitrogen (N2) or Argon gas. Ensure the gas line is equipped with a trap to prevent oil/particulates from the line entering your sample.
-
Evaporation: Place the vial under the gas stream. Evaporate the Methyl Acetate until the vial appears dry (a thin film will remain).[1]
-
Critical: Do not use a vacuum concentrator (SpeedVac) without inert gas backfill, as this promotes oxidation.[1]
-
Critical: Do not apply heat. Keep at Room Temperature (RT).
-
-
Reconstitution: Immediately add your storage solvent (Anhydrous Ethanol or DMSO) to the dried film.
-
Target Concentration: 1 mg/ml to 10 mg/ml.
-
Solvent Choice: Use DMSO for cell-based assays (less evaporation in storage).[1] Use Ethanol if the downstream assay is sensitive to DMSO.
-
Phase 2: Aliquoting Strategy (The "Glass" Rule)
Why this matters: Lipophilic prostaglandins adsorb (stick) to standard polypropylene (PP) microcentrifuge tubes.[1] Over months, you may lose up to 50% of your effective concentration to the tube walls.
-
Container Selection: Use Glass Vials with Teflon-lined caps (PTFE).[1] If glass is impossible, use Low-Binding polypropylene tubes, but glass is superior for lipids.[1]
-
Aliquot Volume: Aliquot into single-use volumes (e.g., 10 µL - 50 µL) to avoid freeze-thaw cycles.
-
Inert Overlay: Before capping, blow a gentle stream of N2/Argon into the headspace of the vial to displace oxygen.
-
Seal: Cap tightly. Parafilm is recommended for ethanol stocks to retard evaporation.
Phase 3: Long-Term Storage[1]
-
Temperature: Store at -20°C. For storage exceeding 1 year, -80°C is preferred.
-
Light: Protect from light (wrap box in foil) to prevent photo-oxidation of the lipid tail.[1]
Visualization: The Handling Workflow
The following diagram illustrates the critical decision points and physical workflow for processing the compound upon arrival.
Caption: Workflow for converting volatile shipping solvent to stable storage stock. Note the critical requirement for glass vials.
Troubleshooting & FAQs
Q1: I diluted my stock directly into PBS and it turned cloudy. Is it ruined?
-
Diagnosis: This is "crashing out." Carbaprostacyclin-biotin is lipophilic.[1] Rapid dilution into a high-salt, aqueous buffer causes precipitation.[1]
-
Solution: You cannot redissolve it easily from PBS. For future experiments, perform a serial dilution or ensure the organic solvent (DMSO/EtOH) concentration is sufficiently high to maintain solubility during the mixing step, or use a carrier protein (like BSA) in the buffer to sequester the lipid.[1]
-
Protocol: Dilute the organic stock into the buffer slowly while vortexing. Ensure the final organic solvent concentration is <1% to avoid biological toxicity, but be aware that solubility drops drastically below 10% organic solvent without a carrier protein.
Q2: Can I store the diluted working solution (in PBS) for tomorrow?
-
Verdict: No.
-
Reasoning: While Carbaprostacyclin is chemically stable, its solubility in aqueous buffers is poor (~0.1 mg/ml maximum).[1] Over 24 hours, the lipid will likely adhere to the plastic walls of the tube or form micelles that aggregate, leading to inconsistent assay results.[1] Always prepare working solutions fresh.
Q3: My ethanol stock volume seems to have decreased in the freezer.
-
Diagnosis: Ethanol has a low freezing point and high vapor pressure. Even at -20°C, it can slowly evaporate if the seal is not perfect.[1]
-
Fix: Use DMSO for long-term storage (lower vapor pressure).[1] If using Ethanol, wrap the cap junction with Parafilm and store in a secondary sealed container with desiccant.
Q4: Why do I need to use Nitrogen/Argon?
-
Mechanism: The "prostacyclin" core contains double bonds susceptible to oxidative degradation. While the "carba" modification stabilizes the enol ether, the side chains remain vulnerable to reactive oxygen species (ROS).[1] Displacing air extends shelf life from months to years.
Solvent Compatibility Matrix
Use this decision tree to ensure your solvent choice matches your downstream application.
Caption: Solvent selection guide based on downstream assay tolerance.
References
-
Stehle, R. G. (1982).[1][3][4] Physical chemistry, stability, and handling of prostaglandins E2, F2α, D2 and I2: A critical summary. Methods in Enzymology, 86, 436-459.[1][3]
-
National Institutes of Health (NIH). (2022).[1] Influence of Solvents (DMSO/Ethanol) on Biological Assays. Retrieved from [Link]
Addressing steric hindrance issues with biotinylated Carbaprostacyclin
Technical Support Center: Biotinylated Carbaprostacyclin Optimization
Subject: Troubleshooting Steric Hindrance & Affinity Loss in IP Receptor Assays Ticket ID: #BIO-CP-001 Responder: Senior Application Scientist, Ligand Binding Unit
Executive Summary
You are likely experiencing steric occlusion , a common failure mode when tagging small lipophilic ligands like Carbaprostacyclin (a stable PGI2 analog) with bulky reporters like Biotin-Streptavidin.
The Prostacyclin (IP) receptor is a Class A GPCR. Its orthosteric binding pocket is buried within the transmembrane bundle. A standard biotin tag attached directly to the pharmacophore often acts as a "molecular doorstop," preventing the ligand from reaching the arginine residue (likely Arg279) required for ionic anchoring. Conversely, if the ligand does bind, the receptor bulk may prevent Streptavidin (60 kDa) from capturing the biotin tail.
This guide provides the diagnostic logic and protocols to resolve these spatial conflicts.
Phase 1: Diagnostic Matrix
Identify your specific failure mode below to jump to the relevant solution.
| Symptom | Probable Cause | Recommended Solution |
| Zero binding in cell-based assays (cAMP/IP3). | Pharmacophore Disruption: The biotin tag is blocking the C1-carboxylate or key hydroxyls. | Switch attachment site or increase linker length (See Module 1). |
| Good binding in competition assays, but no pull-down recovery. | Buried Tag: The ligand binds the receptor, but the biotin is inaccessible to Streptavidin beads. | Use "Long-Leash" PEG linkers (See Module 1). |
| High background or non-specific signal. | Surface Crowding: High density of biotin on the chip/bead is creating a steric wall. | Reduce surface loading density (See Module 3). |
| Signal loss when pre-mixing Biotin-Ligand + Streptavidin. | Complex Sterics: The Streptavidin protein is too large to allow the ligand to enter the GPCR pocket. | Switch to Sequential Incubation Protocol (See Module 2). |
Module 1: The Linker Strategy (Structural Steric Hindrance)
The Problem: Standard biotin reagents often use short alkyl chains (LC-Biotin). For Carbaprostacyclin, the distance between the solvent-exposed surface of the IP receptor and the deep binding pocket is significant. A short linker forces a choice: either the ligand binds and hides the biotin (no detection), or the biotin binds Streptavidin and pulls the ligand out of the pocket (no affinity).
The Solution: You must decouple the binding events using Polyethylene Glycol (PEG) spacers.
-
Recommendation: Switch from LC-Biotin (approx. 13-20 Å) to PEG12-Biotin or PEG24-Biotin (approx. 50-80 Å).
-
Why: PEG is hydrophilic and flexible, allowing the Carbaprostacyclin to dive into the hydrophobic GPCR pocket while the Biotin "floats" in the solvent, accessible to Streptavidin.
Visualizing the Steric Conflict
Caption: Scenario A shows how the bulk of Streptavidin prevents the ligand from entering the receptor when the linker is short. Scenario B demonstrates how a long PEG spacer decouples the two binding events.
Module 2: Assay Topology (Functional Steric Hindrance)
The Problem: Many researchers pre-complex the Biotinylated Ligand with Streptavidin (SA) before adding it to cells/membranes to save time. This creates a massive ~60 kDa complex that diffuses slowly and may be sterically barred from the receptor face.
The Solution: Sequential Incubation Do not form the complex in solution. Build it on the receptor.[1]
Protocol:
-
Incubate: Add Biotinylated Carbaprostacyclin to cells/membranes. (Equilibrate 60-90 mins).
-
Wash: Gently remove unbound ligand (critical to lower background).
-
Detect: Add Streptavidin-Fluorophore or Streptavidin-HRP.
-
Read: Measure signal.
Why this works: The small ligand (approx. 350 Da + linker) binds rapidly and establishes equilibrium. The flexible tail remains exposed. The subsequent addition of SA only requires the tail to be accessible, not the whole pocket.
Module 3: Surface Chemistry (For SPR/BLI Users)
The Problem: If you are immobilizing Biotin-Carbaprostacyclin onto a Streptavidin chip (e.g., Biacore or Octet), you may see low binding capacity for the receptor. This is often due to "Steric Crowding" on the chip surface. If the ligands are packed too tightly, the large receptor cannot fit between them to bind a specific ligand.
The Solution: Lateral Spacing
-
Dilute the Ligand: Do not saturate the chip. Mix your Biotin-Carbaprostacyclin with free Biocytin or PEG-Biotin (non-ligand) at a ratio of 1:10 or 1:20.
-
Result: This creates a "lawn" of spacers with sparse, accessible Carbaprostacyclin molecules, preventing steric occlusion between receptor proteins.
Module 4: Validation Protocols
Experiment A: The HABA Displacement Assay (Linker Accessibility)
Use this to confirm your biotin tag is actually accessible to Streptavidin.
-
Reagent: Prepare a solution of HABA (4'-hydroxyazobenzene-2-carboxylic acid) and Avidin. The solution will be orange/red.
-
Blank: Measure Absorbance at 500 nm (
). -
Test: Add your Biotinylated Carbaprostacyclin.
-
Result: If the biotin is accessible, it will displace the HABA. The solution absorbance (
) will decrease .-
No change? Your linker is collapsed or the biotin is chemically damaged.
-
Experiment B: Competition Binding (Pharmacophore Integrity)
Use this to prove the tag didn't kill the drug's activity.
-
System: IP Receptor membranes (e.g., HEK293-IP).
-
Tracer:
-Iloprost or similar radioligand (fixed concentration). -
Competitor: Titrate your Biotinylated Carbaprostacyclin (10 pM to 10 µM).
-
Analysis: Plot % Bound vs. Log[Concentration].
-
Criteria: The
of the biotinylated analog should be within 10-fold of the native Carbaprostacyclin.-
If
shifts >100x: The tag is interfering with the pharmacophore (likely the C1-COOH interaction).
-
References
-
GPCR Structure & Binding
-
Steric Crowding on Surfaces
-
Steric Crowding Effects on Target Detection in an Affinity Biosensor. (2016).[3] Demonstrates that high surface coverage of biotin leads to steric barriers, validating the need for lateral spacing (Module 3).
-
Source:
-
-
Linker Length Optimization
-
Prostacyclin Pharmacology
- Prostacyclin Receptor Agonists - CV Pharmacology.
-
Source:
Sources
- 1. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 2. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sartorius.com [sartorius.com]
- 4. researchgate.net [researchgate.net]
- 5. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: Comparative Binding Profiles of Carbaprostacyclin-Biotin and PGI2 Analogs
[1]
Executive Summary
This guide provides a technical analysis of Carbaprostacyclin-biotin , a specialized research tool derived from the prostacyclin (PGI2) analog Carbaprostacyclin. While native PGI2 exhibits the highest affinity for the IP receptor (
The Stability-Affinity Trade-off
The primary challenge in studying the Prostacyclin Receptor (IP) is the chemical instability of its endogenous ligand. PGI2 contains an enol ether functionality that is highly susceptible to acid-catalyzed hydrolysis, rapidly degrading into the biologically inactive 6-keto-PGF1
-
PGI2 (Native): High Affinity / Low Stability.[2]
-
Carbaprostacyclin: High Stability / Moderate Affinity.
-
Iloprost/Treprostinil: High Stability / Variable Affinity (Therapeutic focus).
Carbaprostacyclin replaces the unstable ether oxygen with a methylene group (carbon), preventing hydrolysis while maintaining the core geometry required for the IP receptor binding pocket.
Comparative Binding Profiles
The following data synthesizes
| Compound | Target Receptor (Primary) | Binding Affinity ( | Chemical Stability | Primary Application |
| Native PGI2 | IP | ~1.0 nM | Very Low ( | Physiological Baseline |
| Iloprost | IP, EP1 | 1.1 – 4.0 nM | High | Therapeutic (PAH) / Gold Standard Reference |
| Carbaprostacyclin | IP, PPARs | ~10 – 15 nM | High (>1 year) | Research Analog (Stable PGI2 mimic) |
| Treprostinil | DP1, EP2, IP | 32 nM (IP) | High | Therapeutic (Long half-life) |
| Carbaprostacyclin-biotin | IP | Functional Affinity * | High | Receptor Isolation / Flow Cytometry |
*Note on Carbaprostacyclin-biotin: The addition of a biotin linker to the carboxylic acid terminus or specific side chains can introduce steric hindrance. While exact
Mechanistic Insight: Selectivity
-
Iloprost is highly potent at the IP receptor but shows significant cross-reactivity with EP1 (
nM). -
Carbaprostacyclin is a relatively indiscriminant ligand; it binds most prostaglandin receptors (except TP) but maintains its highest specificity for IP and PPAR
. -
Treprostinil is actually more potent at DP1 (
nM) and EP2 ( nM) than it is at the IP receptor ( nM), distinguishing its pharmacological profile from Carbaprostacyclin.
Experimental Protocol: Receptor Binding & Isolation
Objective: Use Carbaprostacyclin-biotin to isolate or label IP receptors in HEK293 cells overexpressing the human IP receptor.
Critical Pre-requisite: Solvent Handling
Carbaprostacyclin-biotin is typically supplied in ethanol.[2][1][3] It is sparingly soluble in aqueous buffers.[1][3]
-
Step A: Evaporate ethanol under a nitrogen stream if concentration adjustment is needed.
-
Step B: Dissolve in DMSO (up to 10 mg/ml).
-
Step C: Dilute the DMSO stock into the aqueous reaction buffer (PBS, pH 7.2) immediately before use.[2][1] Do not store the aqueous solution for >24 hours.
Protocol: Chemiluminescent Receptor Pull-Down
-
Lysate Preparation:
-
Harvest cells and lyse in solubilization buffer (50 mM Tris-HCl, 1% Triton X-100, Protease Inhibitor Cocktail).[2]
-
Centrifuge at 10,000 x g for 10 min at 4°C to remove debris.
-
-
Incubation:
-
Incubate cell lysate (500 µg total protein) with 100 nM Carbaprostacyclin-biotin for 2 hours at 4°C with gentle rotation.
-
Control: Pre-incubate a duplicate sample with 10 µM excess non-biotinylated Iloprost to block specific binding sites (determines non-specific binding).[2]
-
-
Capture:
-
Add 50 µL of Streptavidin-Agarose or Streptavidin-Magnetic Beads.[2]
-
Incubate for 1 hour at 4°C.
-
-
Wash:
-
Wash beads 3x with ice-cold PBS + 0.1% Tween-20 to remove unbound proteins.[2]
-
-
Elution & Detection:
-
Elute bound complexes with 2x Laemmli Sample Buffer (boil for 5 mins).
-
Perform Western Blot using an anti-IP Receptor antibody to verify the capture of the receptor.
-
Signaling Pathway Visualization
The following diagram illustrates the downstream signaling cascade activated by Carbaprostacyclin binding to the IP receptor, confirming the biological relevance of the analog.
Figure 1: The Gs-coupled signaling cascade initiated by Carbaprostacyclin binding to the IP Receptor.[2][4]
References
-
Whittle, B. J., et al. (2012). "Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors."[4] Biochemical Pharmacology, 84(1), 68-75.[2][4][5] Available at: [Link]
-
Bertin Bioreagent. Carbaprostacyclin: Structural Analog and Binding Affinity. Available at: [Link][2]
-
UCL Discovery. Pharmacology of Prostacyclin Receptors. Available at: [Link][2]
-
National Institutes of Health (NIH). Prostacyclin Stability and Metabolism. Available at: [Link][2]
A Side-by-Side Analysis of Carbaprostacyclin-Biotin and Selexipag: A Technical Guide for Researchers
In the landscape of pharmacological tools for studying the prostacyclin (PGI₂) pathway, researchers are presented with a choice between traditional analogs and novel selective agonists. This guide provides an in-depth, side-by-side analysis of two such compounds: Carbaprostacyclin-biotin, a versatile but non-selective research tool, and Selexipag, a highly selective, clinically approved drug. This comparison is designed to equip researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions for their experimental designs.
Introduction: Two Approaches to Targeting the Prostacyclin Pathway
The prostacyclin pathway, centered around the activation of the prostacyclin receptor (IP receptor), is a critical regulator of vascular homeostasis.[1] Its activation leads to vasodilation, inhibition of platelet aggregation, and antiproliferative effects, making it a key target for therapeutic intervention in conditions like pulmonary arterial hypertension (PAH).[1][2]
Carbaprostacyclin-biotin is a synthetic, stable analog of prostacyclin that has been chemically modified with a biotin tag.[3] This biotinylation allows for its use as an affinity ligand for the purification and detection of prostanoid receptors.[4] However, as we will explore, its utility is tempered by its lack of receptor selectivity.
Selexipag , on the other hand, represents a modern approach to targeting this pathway. It is a potent, orally available, and highly selective non-prostanoid IP receptor agonist.[5] Selexipag is a prodrug that is rapidly converted in the body to its active and more potent metabolite, ACT-333679.[6] Its clinical efficacy in treating PAH underscores the therapeutic benefit of selectively activating the IP receptor.[7]
Mechanism of Action and Signaling Pathways
Both Carbaprostacyclin-biotin and Selexipag exert their primary effects through the IP receptor, a G-protein coupled receptor (GPCR) that signals through the Gαs pathway.[2][8] Upon agonist binding, Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This elevation in cAMP is the central mechanism driving the downstream physiological effects.
Figure 1: Signaling pathways of Selexipag and Carbaprostacyclin-biotin.
A crucial distinction lies in their receptor selectivity. While Selexipag and its active metabolite are highly selective for the IP receptor, carbaprostacyclin is known to be a relatively indiscriminate ligand, binding to various other prostanoid receptors such as the EP, DP, and FP receptors, albeit with varying affinities.[3][4] This lack of selectivity can lead to off-target effects in experimental systems, a critical consideration when dissecting the specific roles of the IP receptor.
Quantitative Comparison: Receptor Binding and Functional Potency
The differing pharmacological profiles of Carbaprostacyclin-biotin and Selexipag are most evident in their receptor binding affinities and functional potencies. The following tables summarize key quantitative data, with the understanding that data for carbaprostacyclin serves as a proxy for Carbaprostacyclin-biotin.
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| Selexipag | Human IP | 260 | [1] |
| ACT-333679 (active metabolite of Selexipag) | Human IP | 20 | [1] |
| Human EP1 | >10,000 | [1] | |
| Human EP2 | >10,000 | [1] | |
| Human EP3 | >10,000 | [1] | |
| Human EP4 | >10,000 | [1] | |
| Human DP1 | >10,000 | [1] | |
| Human FP | >10,000 | [1] | |
| Human TP | >10,000 | [1] | |
| Iloprost (prostacyclin analog) | Human IP | 3.9 | [9] |
| Human EP1 | 1.1 | [9] | |
| Treprostinil (prostacyclin analog) | Human IP | 32 | [9] |
| Human DP1 | 4.4 | [9] | |
| Human EP2 | 3.6 | [9] | |
| Note: Data for Iloprost and Treprostinil are included to illustrate the typical promiscuity of prostacyclin analogs, which is characteristic of carbaprostacyclin. |
| Compound | Assay | Potency | Reference |
| ACT-333679 | Cellular Relaxation (PASMC) | EC₅₀ = 4.3 nM | [10] |
| Cell Proliferation Inhibition (PASMC) | IC₅₀ = 4.0 nM | [10] | |
| Extracellular Matrix Synthesis Inhibition (PASMC) | IC₅₀ = 8.3 nM | [10] | |
| cAMP Accumulation | Eₘₐₓ = 56% (partial agonist) | [10] | |
| Iloprost | cAMP Accumulation | Eₘₐₓ ≈ 100% (full agonist) | [10] |
| PASMC: Pulmonary Artery Smooth Muscle Cells |
An interesting finding is that while ACT-333679 is a partial agonist in proximal signaling events like cAMP accumulation, it behaves as a full agonist in more distal, physiologically relevant cellular assays.[10] This suggests that even a submaximal cAMP response is sufficient to elicit a full cellular effect, a nuance that is important for interpreting experimental results.
Experimental Protocols: A Practical Guide
The distinct properties of Carbaprostacyclin-biotin and Selexipag lend them to different experimental applications. Here, we provide detailed, step-by-step methodologies for their use.
Affinity Purification of Prostanoid Receptors using Carbaprostacyclin-biotin
The biotin tag on Carbaprostacyclin-biotin makes it an ideal tool for the affinity purification of prostanoid receptors from cell lysates.[4] The high affinity of the biotin-streptavidin interaction allows for efficient capture of the receptor-ligand complex.
Figure 2: Workflow for affinity purification using Carbaprostacyclin-biotin.
Step-by-Step Protocol:
-
Preparation of Cell Lysate:
-
Culture cells expressing the prostanoid receptor of interest.
-
Harvest cells and prepare a cell lysate using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Ligand Binding:
-
Incubate the clarified cell lysate with an appropriate concentration of Carbaprostacyclin-biotin for 1-2 hours at 4°C with gentle rotation. The optimal concentration should be determined empirically but is typically in the nanomolar to low micromolar range.
-
-
Capture of Receptor-Ligand Complex:
-
Add streptavidin-coated agarose or magnetic beads to the lysate and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).
-
Discard the supernatant and wash the beads 3-5 times with a wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the captured receptor by incubating the beads with an elution buffer containing a high concentration of free biotin (e.g., 2-10 mM) to compete for binding to streptavidin.
-
Alternatively, for downstream applications like SDS-PAGE, the protein can be eluted by boiling the beads in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted fraction for the presence of the purified receptor by Western blotting or other protein detection methods.
-
Quantifying IP Receptor Activation with Selexipag using a cAMP HTRF Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for quantifying intracellular cAMP levels in a high-throughput format. This assay is ideal for characterizing the potency and efficacy of IP receptor agonists like Selexipag.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview of Affinity Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Selective Prostacyclin Receptor Agonist Selexipag, in Contrast to Prostacyclin Analogs, Does Not Evoke Paradoxical Vasoconstriction of the Rat Femoral Artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Selexipag Active Metabolite ACT-333679 Displays Strong Anticontractile and Antiremodeling Effects but Low β-Arrestin Recruitment and Desensitization Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Carbaprostacyclin-Biotin: Safe Handling and Disposal Protocol
[1][2]
Executive Summary & Core Directive
Do not treat Carbaprostacyclin-biotin as standard organic waste. [1][2]
This compound presents a dual-hazard profile : it combines a potent, stable prostacyclin analog (biological activity) with methyl acetate (flammable solvent). Effective disposal requires a workflow that neutralizes the biological risk while strictly adhering to flammable solvent safety protocols.
Immediate Action Required:
-
Primary Hazard: Flammability (Flash Point: -10°C / 14°F via Methyl Acetate).
-
Secondary Hazard: Potent receptor agonism (PPARδ / IP receptor interaction).
-
Disposal Route: Non-Halogenated Organic Solvent Stream (Incineration).
Material Safety Profile (The "Why" Behind the Protocol)
To ensure safety, you must understand the causality of the hazards. We are not just disposing of a liquid; we are managing a bioactive system.
| Component | Function | Hazard Characteristic | Critical Handling Note |
| Carbaprostacyclin | Bioactive Ligand | Potent Agonist: Unlike natural PGI2 (half-life < 3 mins), this analog is chemically stable.[1][2] It retains biological activity in waste streams. | Do not dispose of down sink drains.[2] It poses environmental toxicity risks to aquatic life. |
| Biotin | Detection Tag | Inert: Generally non-hazardous, but increases molecular weight and solubility profile.[1][2] | No specific hazard, but implies use with avidin/streptavidin biological assays.[1][2] |
| Methyl Acetate | Carrier Solvent | Ignitable (D001): Highly volatile.[1][2] Vapors are heavier than air and can travel to ignition sources. | Incompatible with strong oxidizers (e.g., Bleach).[1][2] Never mix with oxidizing waste streams. |
Pre-Disposal Risk Assessment[1]
Before initiating disposal, verify the state of the waste.[3] The presence of the biotin tag often implies this material is used in "mixed waste" scenarios (e.g., biological buffers + organic solvent).
The "Self-Validating" Safety Check
-
Solvent Compatibility: Is the waste mixed with aqueous buffers?
-
If >10% Aqueous: Segregate into "Aqueous Chemical Waste."
-
If >90% Organic: Segregate into "Flammable Organic Waste."
-
-
Oxidizer Check: Have you used bleach or hydrogen peroxide in the experiment?
-
STOP: Methyl acetate can react violently with strong oxidizers. Never add bleach to this waste stream to "inactivate" the biological component.
-
Step-by-Step Disposal Workflows
Workflow A: Liquid Waste (Stock Solutions & Reaction Mixtures)
Goal: Complete destruction via commercial incineration.
-
Segregation: Select a High-Density Polyethylene (HDPE) or Glass waste container labeled "Non-Halogenated Organic Solvents."
-
Transfer: Pour the Carbaprostacyclin-biotin solution into the container using a funnel to prevent spillage.
-
Scientific Rationale: Methyl acetate degrades certain plastics; HDPE and Glass are resistant.
-
-
Labeling: Explicitly list "Methyl Acetate" and "Prostaglandin Analog" on the hazardous waste tag.
-
Compliance: This ensures the waste facility incinerates the mixture, which is the only guaranteed method to destroy the stable carbaprostacyclin structure.
-
-
Sealing: Cap tightly immediately after use. Methyl acetate evaporates rapidly, creating an inhalation hazard (STOT SE 3).
Workflow B: Solid Waste (Tips, Tubes, & Vials)
Goal: Containment of residual bioactivity.[1]
-
Evaporation (Small Volumes only): If a vial contains <50 µL, allow the methyl acetate to evaporate in a certified chemical fume hood.
-
Double Bagging: Place dry vials, pipette tips, and contaminated gloves into a clear biohazard bag or a chemically resistant waste bag.
-
Secondary Containment: Place the bag into a solid waste drum destined for Incineration .
-
Note: Do not autoclave this waste if significant solvent remains, as methyl acetate vapors can be explosive in an autoclave.
-
Workflow C: Spill Management (Immediate Response)
Goal: Prevent ignition and exposure.
-
Isolate: Remove all ignition sources immediately.
-
PPE: Wear Nitrile gloves (splash protection) and safety goggles.
-
Absorb: Use a non-combustible absorbent (vermiculite or spill pads). Do not use paper towels if the volume is >10mL, as they increase surface area for evaporation and ignition.
-
Disposal: Collect absorbent material as Hazardous Solid Waste (Solvent Contaminated debris).
Visual Decision Tree (DOT Diagram)
The following diagram illustrates the logical flow for disposing of Carbaprostacyclin-biotin, ensuring no cross-contamination with incompatible streams.
Figure 1: Decision matrix for segregating Carbaprostacyclin-biotin waste based on physical state and solvent composition.
Regulatory & Compliance Data
When coordinating with your Environmental Health & Safety (EHS) officer, provide the following codes to ensure proper categorization.
US EPA (RCRA) Waste Codes[2]
-
D001 (Ignitable): Applies to the Methyl Acetate solvent component (Flash point < 60°C).
-
F003: Listed hazardous waste for spent non-halogenated solvents (Methyl Acetate).
-
U-List (U112): Ethyl Acetate (closely related) is listed; Methyl Acetate is typically regulated under the characteristic of ignitability (D001) or F-listings unless discarded as a pure commercial product.
Transport & Storage[1][2][4][5][6]
-
Storage: Store waste in a flammable safety cabinet.
-
Compatibility: Keep away from nitrates, strong oxidizers, and alkalis.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6586, Methyl Acetate. Retrieved from [Link][2]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2023). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link][2]
Personal protective equipment for handling Carbaprostacyclin-biotin
Executive Summary & Hazard Identification
Do not treat Carbaprostacyclin-biotin as a standard biochemical reagent. While biotinylation improves detection, the core moiety—Carbaprostacyclin (Carbacyclin) —is a stable, potent analog of Prostacyclin (PGI₂). Unlike native PGI₂ which degrades in minutes, Carbaprostacyclin is chemically stable, meaning spills remain pharmacologically active on surfaces for extended periods.
Primary Risks:
-
Physiological Potency: Active in the nanomolar range. Accidental absorption can trigger rapid systemic vasodilation, hypotension, and inhibition of platelet aggregation.
-
Reproductive Toxicity: Prostacyclin analogs are frequently classified as Reprotoxic Category 1B (May damage fertility or the unborn child).
-
Experimental Integrity: The biotin tag is ubiquitous; environmental contamination leads to high background noise in streptavidin-based assays.
Risk Assessment & PPE Matrix
This protocol utilizes a Band 4 Control Strategy (High Potency/Low OEL), adapted for research scale.
PPE Selection Table
| Protection Layer | Solid / Powder Handling (High Risk) | Solution Handling (Moderate Risk) | Technical Rationale |
| Respiratory | Class II Biosafety Cabinet (BSC) or Chemical Fume Hood. | Fume Hood or Vented Enclosure.[1] | Prevents inhalation of dusts (primary route of high-dose exposure). |
| Dermal (Hands) | Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil) | Double Gloving: Standard Nitrile (4 mil) x2 | Breakthrough Time: Solvents like DMSO (common for stock) permeate single gloves in <5 mins. Double layer provides ~15-30 min window. |
| Body | Tyvek® Lab Coat (Disposable, wrist-sealed) | Standard Lab Coat (Cotton/Poly) | Tyvek prevents dust entrapment in fabric fibers, reducing migration outside the lab. |
| Eye/Face | Safety Goggles + Face Shield (if outside hood) | Safety Goggles (ANSI Z87.1) | Protects mucosal membranes from aerosolized micro-droplets. |
Operational Protocol: The "Zero-Track" Workflow
Objective: To handle the compound without tracking active material out of the containment zone.
Phase A: Preparation (The "Cold" Zone)
-
Designate a Hot Zone: Mark a specific area within the hood with "High Potency" tape.
-
Lining: Cover the work surface with plastic-backed absorbent pads. Why? Carbaprostacyclin is stable; if it spills on stainless steel, it dries into an invisible, active film. The pad captures and locks it.
-
Solvent Selection: Dissolve in DMSO or Ethanol as per specific product sheet.
-
Expert Insight: Avoid aqueous buffers for initial stock. Carbaprostacyclin is hydrophobic; attempting to dissolve directly in PBS often results in micro-precipitates that look like solution but lead to inconsistent dosing.
-
Phase B: Handling (The "Hot" Zone)
-
Weighing: If weighing powder, use an anti-static gun to prevent electrostatic dispersal of the potent dust.
-
Solubilization: Add solvent slowly down the side of the vial. Do not vortex vigorously with an open cap; use a gentle swirl or a sonicator bath.
-
The "Dirty Hand/Clean Hand" Rule:
-
Left Hand (Dirty): Only touches the vial and the pipette body.
-
Right Hand (Clean): Only touches the pipette plunger, notebook, and pen.
-
Phase C: Decontamination (The Self-Validating System)
Because this molecule is biotinylated, you can validate your cleaning protocol using a simple dot-blot test.
-
Wipe Down: Clean surfaces with 10% bleach (oxidizes the prostacyclin core) followed by 70% Ethanol.
-
Validation Step (Trustworthiness):
-
Swipe the "cleaned" area with a wet swab.
-
Dot the swab onto a nitrocellulose membrane.
-
Incubate with Streptavidin-HRP + ECL reagent.
-
Result: Any signal indicates containment failure. This creates a self-correcting feedback loop for your safety.
-
Visualization: Safety & Logic Workflow
The following diagram illustrates the critical control points (CCPs) where exposure or contamination is most likely to occur.
Figure 1: Operational workflow emphasizing the "Validation Check" loop—a critical step often missed in standard safety protocols.
Emergency Response & Disposal
Accidental Exposure
-
Skin Contact: Immediately remove contaminated gloves/clothing. Wash skin with soap and water for 15 minutes. Do not use ethanol on skin (enhances absorption).
-
Inhalation: Move to fresh air immediately. Monitor blood pressure; prostacyclins are potent vasodilators. Seek medical attention and inform them of potential hypotension .
Waste Disposal
-
Liquids: Collect all solvent waste in a dedicated "High Potency/Toxic" organic waste stream.
-
Solids: Pipette tips, vials, and the absorbent bench pad must be disposed of as Hazardous Chemical Waste (Incineration recommended). Do not throw in general trash.
References
- SafeBridge Consultants. (2023). Potent Compound Safety: Categorization and Handling Guidelines.
-
European Chemicals Agency (ECHA). (2023). Substance Information: Prostacyclin analogues and reproductive toxicity. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
